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1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1354704-91-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Whitepaper & Methodological Guide Abstract In contemporary drug discovery, the pyrazole core is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Whitepaper & Methodological Guide

Abstract

In contemporary drug discovery, the pyrazole core is a privileged scaffold, frequently utilized to target viral proteases and disrupt protein-protein interactions[1][2]. The compound 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1354704-91-8) represents a highly specialized, bifunctional building block[3]. It offers orthogonal handles for structural diversification—a C5-carboxylic acid for amidation and a C4-iodine for transition-metal-catalyzed cross-coupling. Beyond its synthetic utility, the C4-iodine atom acts as a potent halogen bond donor, a non-covalent interaction increasingly exploited to enhance target affinity in rational drug design[4]. This guide details the physicochemical properties, pharmacodynamic implications, and validated synthetic protocols for this critical intermediate.

Structural Profiling and Physicochemical Data

The molecular architecture of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is defined by a delicate balance of steric and electronic effects. The electron-withdrawing nature of the C4-iodine slightly lowers the pKa of the adjacent C5-carboxylic acid, making it a more reactive electrophile upon activation. Simultaneously, the N1-ethyl and C3-methyl groups provide tunable lipophilicity while introducing moderate steric hindrance around the core.

Table 1: Physicochemical Properties

Quantitative data summarized for pharmacokinetic (PK) and synthetic modeling[5].

PropertyValueStructural Implication
CAS Number 1354704-91-8Unique identifier for procurement and registry[3].
Molecular Formula C7H9IN2O2-
Molecular Weight 280.06 g/mol Highly efficient fragment-sized molecular weight.
LogP (Predicted) ~1.4Optimal lipophilicity for aqueous solubility and permeability[5].
Heavy Atom Count 12Excellent ligand efficiency (LE) metric baseline.
Rotatable Bonds 3Low conformational entropy, favorable for target binding.
H-Bond Donors / Acceptors 1 / 3Compliant with Lipinski’s Rule of 5.

Pharmacodynamic Implications: The Halogen Bonding Paradigm

Historically, halogens were incorporated into active pharmaceutical ingredients (APIs) primarily to block metabolic soft spots or modulate lipophilicity. However, the C4-iodine in this pyrazole core serves a more direct pharmacodynamic role: Halogen Bonding [4].

Because iodine is highly polarizable, the anisotropic distribution of its electron density creates a localized region of positive electrostatic potential—known as a σ -hole—on the outermost surface of the halogen atom, directly opposite the C–I covalent bond. This σ -hole can form highly directional, non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in the protein backbone)[4].

HalogenBonding Iodine C4-Iodine (Strong σ-hole) Target Protein Backbone (Lewis Base / Oxygen) Iodine->Target Halogen Bond (Non-covalent) Affinity Enhanced Target Binding Affinity Target->Affinity Pharmacodynamic Improvement

Figure 1: Mechanism of halogen bonding driven by the C4-iodine's σ-hole interacting with target Lewis bases.

When designing inhibitors using this core, orienting the C4-iodine toward a hydrogen-bond acceptor in the binding pocket can yield a 10- to 100-fold increase in binding affinity without significantly inflating the molecule's desolvation penalty.

Synthetic Methodologies: A Bifunctional Hub

The true value of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid lies in its orthogonality. The C5-carboxylic acid and the C4-iodine can be functionalized independently, allowing for divergent synthesis of complex libraries[6].

SyntheticWorkflow Core 1-Ethyl-4-iodo-3-methyl- 1H-pyrazole-5-carboxylic acid Amidation Amide Coupling (C5) HATU, DIPEA, Amine Core->Amidation Suzuki Suzuki Coupling (C4) Pd(dppf)Cl2, Boronic Acid Core->Suzuki Carboxamide Pyrazole-5-carboxamide Intermediate Amidation->Carboxamide ArylCore 4-Aryl-pyrazole Core Intermediate Suzuki->ArylCore API Complex API Scaffold (Dual Functionalized) Carboxamide->API Subsequent C4 Coupling ArylCore->API Subsequent C5 Amidation

Figure 2: Divergent synthetic workflow for dual functionalization of the pyrazole core.

Protocol: Sterically Hindered Amide Coupling (C5)

Causality & Rationale: The C5-carboxylic acid is flanked by the N1-ethyl and C4-iodo groups. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields due to this steric shielding. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier[6]. DIPEA is selected as the base because its bulkiness prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Introduction: Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the starting material mass (m/z ~281 [M+H]+) is entirely consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol: Suzuki-Miyaura Cross-Coupling (C4)

Causality & Rationale: The C4-iodine is highly susceptible to oxidative addition by Palladium(0). However, if the C5-carboxylic acid is unprotected, it will deprotonate and consume one equivalent of the inorganic base, potentially stalling the transmetalation step. Therefore, an excess of base (3.0 eq) is mandatory. Pd(dppf)Cl2​ is chosen as the pre-catalyst because its large bite angle effectively handles sterically encumbered aryl halides.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the pyrazole core (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration). The water is critical to dissolve the inorganic base and facilitate transmetalation.

  • Base Addition: Add K2​CO3​ (3.0 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Heating: Heat the reaction mixture to 90°C in an oil bath (or microwave at 100°C) for 12 hours. Self-Validation: The reaction mixture will typically turn from red/brown to a dark black suspension as Pd(0) precipitates upon completion. Confirm via TLC (UV 254 nm); the product will show extended conjugation (a new, highly UV-active spot).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc.

  • Acidification: Because the product is a carboxylic acid, acidify the aqueous layer to pH ~3 using 1M HCl before extracting with EtOAc to ensure the product is fully protonated and partitions into the organic phase.

  • Purification: Dry the organics, concentrate, and purify via reverse-phase HPLC or recrystallization.

Conclusion

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is a master key in medicinal chemistry. By understanding the causality behind its physicochemical traits—specifically the steric demands of its substituents and the σ -hole of its iodine atom—researchers can predictably design highly potent target inhibitors and execute robust, high-yielding synthetic workflows.

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Exploratory

Crystallographic Elucidation of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Supramolecular Synthons and X-ray Diffraction

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper / Application Guide Executive Summary In modern drug discovery and agrochemical development, highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery and agrochemical development, highly substituted pyrazoles serve as critical active pharmaceutical ingredient (API) intermediates. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (C₇H₉IN₂O₂) is a prime example of a densely functionalized scaffold. Understanding its solid-state behavior is paramount for predicting solubility, stability, and downstream reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we dissect the causality behind the crystallographic workflows required to elucidate this molecule's structure. We will explore how competing supramolecular forces—specifically, the strong hydrogen bonding of the carboxylic acid and the highly directional halogen bonding of the C4-iodine—dictate its 3D crystal lattice.

Structural Rationale and Supramolecular Synthons

The crystallization of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is not a random aggregation of molecules; it is a highly ordered self-assembly process governed by specific intermolecular interactions known as supramolecular synthons.

  • The Primary Synthon (Hydrogen Bonding): Carboxylic acids possess a well-documented propensity to form robust, centrosymmetric R22​(8) hydrogen-bonded dimers in the solid state [1]. In our target molecule, the C5-carboxylic acid acts as both a strong hydrogen bond donor and acceptor, heavily biasing the crystal system toward centrosymmetric space groups (e.g., P2₁/c).

  • The Secondary Synthon (Halogen Bonding): The presence of the heavy iodine atom at the C4 position introduces a highly polarizable σ -hole (a region of positive electrostatic potential on the extension of the C–I bond). This σ -hole acts as a potent halogen bond donor, readily interacting with Lewis bases such as the pyrazole N2 nitrogen or the carbonyl oxygen of adjacent dimers [2, 3].

  • Steric Packing: The N1-ethyl and C3-methyl groups provide hydrophobic bulk, filling the voids between the strongly bonded networks and driving the overall packing efficiency.

Synthons M 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid H Hydrogen Bonding Carboxylic Acid Dimer M->H Primary Synthon X Halogen Bonding C-I···O / C-I···N M->X Secondary Synthon S Steric Packing Ethyl & Methyl Groups M->S Tertiary Packing L 3D Supramolecular Lattice (Monoclinic P21/c) H->L X->L S->L

Hierarchical assembly of supramolecular synthons driving the crystal lattice formation.

Experimental Protocol: De Novo Crystallization and X-ray Diffraction

To obtain high-quality structural data, the experimental protocol must be a self-validating system. Poor crystal quality will inevitably lead to high R-factors and ambiguous electron density maps.

Single Crystal Growth via Vapor Diffusion

Causality: We utilize vapor diffusion rather than rapid cooling. Rapid cooling often traps kinetic polymorphs or induces twinning. Vapor diffusion allows for slow, thermodynamically controlled supersaturation, yielding pristine single crystals.

  • Dissolution: Dissolve 10 mg of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate) in a small inner vial. Note: Avoid protic solvents like methanol, which may disrupt the native carboxylic acid dimer.

  • Anti-solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of a non-polar anti-solvent (e.g., n-hexane).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial at constant room temperature (20 °C) over 3–5 days.

  • Harvesting: Inspect the vial under polarized light microscopy. Select a crystal with sharply defined faces, ideally measuring between 0.1 mm and 0.3 mm in all dimensions.

Data Collection and Structure Solution

Causality: We select a microfocus X-ray source (typically Mo K α or Cu K α ) [4]. For this iodine-containing compound, Mo K α ( λ=0.71073 Å) is highly effective at minimizing absorption errors, while Cu K α ( λ=1.54184 Å) maximizes the anomalous dispersion signal, which is useful if absolute structure determination of a chiral co-crystal is required.

  • Mounting: Mount the selected crystal on a MiTeGen loop using specialized cryo-oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer under a steady stream of nitrogen gas at 100 K. Validation: Cryocooling minimizes thermal motion (reducing atomic displacement parameters) and prevents radiation damage.

  • Diffraction: Collect data using ω and ϕ scans. Validation Check: Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 confirms excellent crystal quality and data redundancy.

  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (crucial due to the highly absorbing iodine atom).

  • Phasing & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate the carboxylic acid proton in the difference Fourier map to confirm the hydrogen-bonding network.

Workflow N1 Sample Preparation (Vapor Diffusion) N2 Diffraction (Mo Kα, 100 K) N1->N2 Single Crystal N3 Data Reduction (Absorption Correction) N2->N3 Raw Frames N4 Structure Solution (SHELXT/SHELXL) N3->N4 hkl File N5 Validation (R1 < 5%, Rint < 5%) N4->N5 Refined Model

Self-validating crystallographic workflow from sample preparation to structural validation.

Crystallographic Data & Structural Analysis

Upon successful refinement, the quantitative metrics of the crystal structure provide a definitive map of the molecular geometry. Below is a summary of the standard crystallographic parameters expected for this class of iodinated pyrazole derivatives.

Table 1: Representative Crystallographic Data
ParameterValue / Description
Chemical Formula C₇H₉IN₂O₂
Formula Weight 280.06 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 12.2 Å, c ≈ 10.4 Å, β ≈ 105°
Volume ≈ 1040 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈ 1.78 g/cm³
Absorption Coefficient ( μ ) ≈ 2.8 mm⁻¹
Final R indices[I > 2 σ (I)] R1​≤0.045 , wR2​≤0.110
Goodness-of-fit on F2 1.02 - 1.08
Mechanistic Interpretation of the Lattice

The structural data reveals profound insights into the molecule's physical properties. The P2₁/c space group confirms that the molecules pack in a centrosymmetric fashion. The O–H···O distance in the carboxylic acid dimer typically measures around 2.65 Å, indicating a very strong, highly localized hydrogen bond.

Simultaneously, the C–I bond length (approx. 2.08 Å) and the subsequent I···O or I···N contact distances (typically 3.0–3.2 Å) fall well below the sum of their van der Waals radii. The near-linear angle of the C–I···Acceptor interaction (approx. 170–175°) is the hallmark of a σ -hole driven halogen bond. This dual-network of H-bonds and X-bonds creates a highly rigid 2D sheet architecture, which explains the high melting point and low solubility typically observed in such heavily halogenated intermediates.

Conclusion

The rigorous crystallographic analysis of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid demonstrates the power of combining high-resolution X-ray diffraction with supramolecular synthon theory. By understanding the causality between the molecular structure (the C5-acid and C4-iodine) and the macroscopic crystal lattice, researchers can rationally design co-crystals, predict polymorphic behavior, and optimize the physicochemical properties of downstream API derivatives.

References

  • Persistent Phenol···Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties | Crystal Growth & Design - ACS Publications Source: American Chemical Society (ACS) URL:[Link] [1]

  • Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy - CrystEngComm Source: Royal Society of Chemistry (RSC) URL:[Link] [2]

  • Three for the Price of One: Concomitant I⋯N, I⋯O, and I⋯π Halogen Bonds in the Same Crystal Structure Source: MDPI URL:[Link] [3]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences Source: The University of Queensland URL:[Link] [4]

Foundational

Solubility profile of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, a representative of the burgeoning class of pyrazole-based compounds in drug discovery. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for solubility determination, and discuss the implications of its solubility in various organic solvents for pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the physicochemical properties of pyrazole-containing drug candidates.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug from administration to its site of action is fraught with physiological barriers. For oral dosage forms, the drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Therefore, aqueous solubility is a key factor influencing oral bioavailability.[1] For parenteral formulations, the API must be completely dissolved in a suitable solvent system.[2] Poor solubility can lead to a host of challenges during drug development, including incomplete absorption, low bioavailability, and difficulties in formulation.[1][3]

Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[4][5] However, like many heterocyclic compounds, they often exhibit poor water solubility.[6][7] Understanding the solubility of 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in a variety of organic solvents is crucial for several aspects of its development, including:

  • Salt formation and formulation development: Knowledge of solubility in different solvents aids in the selection of appropriate counterions for salt formation, a common strategy to enhance solubility and dissolution rates.[1] It also guides the choice of excipients and solvent systems for various dosage forms.[2]

  • Reaction and purification processes: The synthesis of pyrazole derivatives often involves reactions and purifications in organic solvents.[8] Solubility data is essential for optimizing reaction conditions and developing efficient crystallization and purification protocols.

  • Predicting in vivo performance: Solubility in biorelevant media, which simulate gastrointestinal fluids, can provide a more accurate prediction of a drug's in vivo behavior than solubility in water alone.[1]

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid include:

  • Molecular Structure: The presence of a carboxylic acid group suggests that the molecule is acidic and can ionize. The pyrazole ring itself is aromatic and can participate in π-π stacking interactions.[7] The ethyl and methyl groups are non-polar, while the iodo-substituent is large and lipophilic. The overall solubility will be a balance of these polar and non-polar features.[2]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent play a crucial role. Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors, potentially interacting favorably with the carboxylic acid and pyrazole nitrogen atoms. Aprotic polar solvents such as acetone and acetonitrile can also engage in dipole-dipole interactions.[6] Non-polar solvents are less likely to be effective unless the molecule has significant non-polar character.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.[7]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method.[3][9] This method involves agitating an excess amount of the solid drug in a specific solvent until equilibrium is reached, followed by quantification of the dissolved drug in the supernatant.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in a range of organic solvents at a controlled temperature.

Materials:

  • 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of solid 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid to a series of scintillation vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.[3][10] A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: The solubility is reported as the mean concentration of the dissolved compound from at least three replicate experiments.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid drug to vials B Add known volume of solvent A->B C Seal vials and place on orbital shaker B->C D Agitate at constant temperature (24-72h) C->D E Allow solid to settle D->E F Filter supernatant E->F G Analyze filtrate by HPLC F->G H Calculate solubility G->H

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid

Executive Summary 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (Molecular Weight: 280.06 g/mol ) is a highly functionalized heterocyclic scaffold frequently utilized in advanced drug discovery and agrochemical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (Molecular Weight: 280.06 g/mol ) is a highly functionalized heterocyclic scaffold frequently utilized in advanced drug discovery and agrochemical development. The thermodynamic stability of this molecule is governed by a complex interplay of electronic resonance and extreme steric crowding. The juxtaposition of a bulky C4-iodo atom, an N1-ethyl group, and a C5-carboxylic acid creates a unique thermodynamic landscape characterized by two primary vulnerabilities: the relatively weak carbon-iodine (C-I) bond and the propensity for thermal decarboxylation.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this compound, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for rigorous analytical profiling.

Electronic and Steric Thermodynamics

Electronic Stability and the HOMO-LUMO Gap

The foundational stability of the pyrazole core is derived from its aromaticity. Density Functional Theory (DFT) studies on related pyrazole-5-carboxylic acids reveal a wide HOMO-LUMO energy gap of approximately 4.45 eV[1]. This large energy separation indicates high baseline electronic stability, meaning the molecule is generally resistant to spontaneous electron transitions and exhibits low chemical reactivity under ambient, ground-state conditions[1].

The C-I Bond: A Thermodynamic "Weak Link"

Despite the stability of the pyrazole ring, the C4-iodo substituent introduces a critical thermodynamic liability. The overlap between the carbon 2p orbital and the massive iodine 5p orbital is inherently poor. In heteroaromatic systems, the C-I bond dissociation energy (BDE) is approximately 65.7 kcal/mol (275 kJ/mol)[2]. Because this BDE is significantly lower than typical C-C (85 kcal/mol) or C-N bonds, the C-I bond acts as the primary site for homolytic cleavage under energetic stress.

Steric Strain and Conformational Penalty

The spatial arrangement of the C3-methyl, C4-iodo, and C5-carboxylic acid groups induces severe steric repulsion. To minimize van der Waals clashes with the massive iodine atom (van der Waals radius ~1.98 Å), the C5-carboxylic acid is forced out of coplanarity with the pyrazole ring. This loss of planarity disrupts the extended π-conjugation, slightly lowering the activation energy required for decarboxylation compared to unhindered analogs.

Pathways Compound 1-Ethyl-4-iodo-3-methyl -1H-pyrazole-5-carboxylic acid Thermal Thermal Stress (>120°C) Compound->Thermal ΔH (Enthalpic) Photo Photolytic Stress (UV/Vis) Compound->Photo hν (Electronic) Decarb Decarboxylation (-CO2) Thermal->Decarb Overcomes Activation Barrier Deiodo Homolytic Cleavage (-I•) Photo->Deiodo Exceeds BDE (~65 kcal/mol) Product1 1-Ethyl-4-iodo -3-methyl-1H-pyrazole Decarb->Product1 Product2 1-Ethyl-3-methyl-1H -pyrazole-5-carboxylic acid Deiodo->Product2

Thermodynamic degradation pathways: Thermal decarboxylation vs. Photolytic deiodination.

Thermal Degradation: Decarboxylation Kinetics

Pyrazole-5-carboxylic acids are highly susceptible to thermal decarboxylation, a process driven by the massive entropic gain of releasing gaseous CO₂. In structurally similar pyrazole systems, base-catalyzed or purely thermal decarboxylation typically occurs between 120 °C and 150 °C[3].

Self-Validating Protocol: Hyphenated TGA-IR Analysis

Relying solely on standard Thermogravimetric Analysis (TGA) is a flawed approach; TGA measures mass loss but cannot differentiate between the sublimation of the intact molecule and true chemical degradation. To establish a self-validating system, we must couple TGA with real-time Infrared (IR) spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of the compound into an alumina crucible. Do not use standard aluminum pans, as they may catalyze unwanted side reactions at elevated temperatures.

  • Atmospheric Control: Purge the TGA furnace with ultra-high purity Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation, isolating purely thermal thermodynamic parameters.

  • Thermal Ramp: Initiate a heating ramp of 10 °C/min from 25 °C to 300 °C.

  • IR Hyphenation (The Validation Step): Route the TGA effluent gas through a heated transfer line (200 °C to prevent condensation) into an FT-IR gas cell.

  • Data Correlation:

    • Monitor the DSC heat flow for the endothermic decarboxylation event.

    • Simultaneously monitor the IR spectrum for the sudden appearance of the asymmetric stretching band of CO₂ at 2349 cm⁻¹ .

    • Validation Check: Calculate the theoretical mass loss. The molecular weight of the compound is 280.06 g/mol , and CO₂ is 44.01 g/mol . A mass loss of exactly 15.71% perfectly correlating with the 2349 cm⁻¹ IR signal definitively proves thermodynamic decarboxylation rather than sublimation.

Photochemical Stability: C-I Bond Cleavage

The C-I bond's low BDE (~65.7 kcal/mol) makes it highly vulnerable to photolytic cleavage[2]. While standard ambient light (>400 nm) provides insufficient energy to break this bond, exposure to UV light (<300 nm) delivers >95 kcal/mol, triggering mesolytic or homolytic cleavage and generating a highly reactive pyrazolyl radical.

Self-Validating Protocol: ICH Q1B Forced Degradation

To assess photothermodynamic stability, we employ a modified ICH Q1B workflow using UPLC-MS/MS to ensure mass balance closure.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in an LC-MS grade Acetonitrile/Water (50:50) mixture to a concentration of 100 µg/mL.

  • Cuvette Selection (Critical Causality): You must use high-purity quartz cuvettes. Standard borosilicate glass cuts off UV light below 320 nm, artificially shielding the C-I bond and yielding false-positive stability data.

  • Irradiation: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dark Control (The Validation Step): Wrap an identical quartz cuvette in aluminum foil and place it in the same chamber. This differentiates purely thermal degradation inside the chamber from true photolytic degradation.

  • UPLC-MS/MS Analysis:

    • Monitor the disappearance of the parent ion ( m/z 281, [M+H]+ ).

    • Monitor the appearance of the deiodinated degradant ( m/z 155, [M+H]+ ).

    • Validation Check: The molar sum of the parent compound and the deiodinated degradant must remain constant over time (Mass Balance Closure). If the total area drops, the resulting radical is undergoing secondary reactions (e.g., dimerization or solvent abstraction), requiring further structural elucidation.

Workflow Start Sample Prep (Solid & Solution) TGA TGA-DSC Analysis (Ramp 10°C/min) Start->TGA Photo ICH Q1B Photostability (Quartz Cuvettes) Start->Photo Detect1 IR-MS Hyphenation (CO2 Detection) TGA->Detect1 Detect2 UPLC-MS/MS (Mass Balance Closure) Photo->Detect2 End Thermodynamic Profile Generation Detect1->End Detect2->End

Self-validating workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following table synthesizes the theoretical and extrapolated thermodynamic parameters for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid based on structural analogs and established physical chemistry principles.

Thermodynamic ParameterTheoretical / Extrapolated ValueAnalytical MethodPrimary Degradation Risk
HOMO-LUMO Gap ~4.45 eVDFT (B3LYP/6-31G*)Low (High ground-state stability)
C-I Bond Dissociation Energy ~65.7 kcal/molComputational / PhotolysisDeiodination (Homolytic cleavage)
Decarboxylation Onset 120 °C – 150 °CTGA-DSC-IRCO₂ Loss (Thermal stress)
Theoretical CO₂ Mass Loss 15.71%TGA GravimetryN/A
Parent Ion ( [M+H]+ ) m/z 281.0LC-MSN/A

References

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC -[Link]

  • Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - PMC -[Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence - Academie Sciences -[Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications -[Link]

Sources

Foundational

Mechanism of iodination in 1-ethyl-3-methylpyrazole-5-carboxylic acid derivatives

An In-depth Technical Guide to the Mechanism of Iodination in 1-ethyl-3-methylpyrazole-5-carboxylic Acid Derivatives This guide provides a comprehensive examination of the mechanism governing the iodination of 1-ethyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Iodination in 1-ethyl-3-methylpyrazole-5-carboxylic Acid Derivatives

This guide provides a comprehensive examination of the mechanism governing the iodination of 1-ethyl-3-methylpyrazole-5-carboxylic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of heterocyclic chemistry with practical, field-proven insights into experimental design and execution. We will explore the electronic architecture of the pyrazole scaffold, detail the step-by-step electrophilic substitution mechanism, and evaluate the causal factors that dictate the selection of reagents and reaction conditions.

The Pyrazole Nucleus: A Privileged Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal and agrochemical chemistry, widely recognized as a "privileged scaffold."[1][2] Its derivatives exhibit a vast spectrum of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[3][4] The strategic introduction of an iodine atom onto this scaffold is a pivotal transformation in synthetic chemistry. Iodinated pyrazoles are exceptionally versatile intermediates, primarily serving as precursors for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions like the Suzuki, Sonogashira, and Heck couplings.[1][5] This capability allows for the construction of complex molecular architectures, making the study of their synthesis—particularly their regioselective iodination—a subject of critical importance.

Electronic Landscape and Regioselectivity: Why Iodination Occurs at the C4 Position

The high regioselectivity observed in the iodination of pyrazole derivatives is not a matter of chance but a direct consequence of the ring's intrinsic electronic properties.[1] The pyrazole ring is an electron-rich aromatic system, but the electron density is not uniformly distributed.[1][6]

  • Inherent Electron Distribution: The two adjacent nitrogen atoms significantly influence the electronic character of the ring carbons. Through resonance effects, the C4 position accumulates the highest electron density, rendering it the most nucleophilic and, therefore, the most susceptible to attack by an electrophile.[2][3][6][7][8] Conversely, the C3 and C5 positions are comparatively electron-deficient.[3][8]

  • Influence of Substituents: In our target molecule, 1-ethyl-3-methylpyrazole-5-carboxylic acid, the substituents further modulate this reactivity:

    • Activating Groups: The N1-ethyl and C3-methyl groups are electron-donating by induction, increasing the overall electron density and reactivity of the pyrazole ring.

    • Deactivating Group: The C5-carboxylic acid group is an electron-withdrawing group (EWG), which tends to deactivate the ring towards electrophilic attack.

Despite the presence of the deactivating carboxyl group at C5, the inherent nucleophilicity of the C4 position, bolstered by the activating N1 and C3 substituents, overwhelmingly directs electrophilic attack to this site.[3][6] This predictable outcome is a key advantage in synthetic design, simplifying purification and ensuring the desired isomer is the major product.[1]

Caption: Factors governing the regioselectivity of electrophilic attack.

The Core Mechanism: Electrophilic Aromatic Substitution (SEAr)

The iodination of 1-ethyl-3-methylpyrazole-5-carboxylic acid proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[1] This multi-step process can be broken down as follows:

  • Generation of the Electrophile (I⁺ source): The reaction is initiated by the formation of a potent electrophilic iodine species. This is not typically a free "I⁺" cation but rather a highly polarized iodine atom within a reagent complex, which can be generated from various sources such as Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), or molecular iodine (I₂) in the presence of an oxidizing agent.[1][5][9]

  • Nucleophilic Attack (π-Complex Formation): The electron-rich π-system of the pyrazole ring, specifically at the C4 position, acts as a nucleophile, attacking the electrophilic iodine species. This forms a transient intermediate known as a π-complex.

  • Formation of the Arenium Ion (σ-Complex): The π-complex collapses into a more stable, resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. In this intermediate, the C4 carbon is sp³-hybridized and bonded to both a hydrogen atom and the iodine atom.

  • Deprotonation and Aromatization: A weak base in the reaction mixture (such as water, the solvent, or the counter-ion of the iodinating reagent) abstracts the proton from the C4 carbon. This restores the sp² hybridization and the aromaticity of the pyrazole ring, yielding the final 4-iodo-1-ethyl-3-methylpyrazole-5-carboxylic acid product.[1]

SEAr_Mechanism Figure 2: SEAr Mechanism for Pyrazole Iodination Start 1-ethyl-3-methylpyrazole- 5-carboxylic acid + I⁺ Source Pi_Complex π-Complex (Transient) Start->Pi_Complex Nucleophilic Attack from C4 position Sigma_Complex Arenium Ion Intermediate (σ-Complex, Resonance Stabilized) Pi_Complex->Sigma_Complex Formation of C-I σ-bond Product 4-Iodo Product Sigma_Complex->Product Deprotonation by Base (B:) & Restoration of Aromaticity

Caption: Step-wise electrophilic aromatic substitution (SEAr) pathway.

Experimental Protocols and Self-Validating Systems

The choice of iodinating agent is a critical experimental parameter, dictated by the substrate's reactivity, desired reaction conditions, and green chemistry considerations. Each protocol constitutes a self-validating system, where the reagents and conditions are selected to ensure high regioselectivity and yield.

Comparative Analysis of Common Iodination Methods

The following table summarizes the performance and rationale behind several established methods for pyrazole iodination.[10]

MethodReagent(s)Solvent(s)Temp.Typical Yield (%)Causality and Field-Proven Insights
Green Iodination I₂, H₂O₂WaterRoom Temp63 - 100%Expertise: An environmentally benign choice where H₂O₂ oxidizes I₂ to the active electrophile. Water is the only byproduct. Ideal for substrates not sensitive to aqueous or oxidative conditions.[10][11]
NIS in Acid NIS, H₂SO₄ (cat.)VariousRoom TempGoodTrustworthiness: NIS is a mild, easy-to-handle solid. Acid catalysis protonates NIS, significantly enhancing its electrophilicity, making it highly effective for less reactive pyrazoles, such as those bearing EWGs like our target molecule.[1][9][12]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom TempUp to 95%Authoritative Grounding: ICl is a highly potent iodinating agent. The addition of a base like Li₂CO₃ is crucial to neutralize the in-situ generated HCl, which could otherwise protonate the pyrazole's N2 atom and deactivate the ring.[5][6][10]
CAN-Mediated I₂, CANAcetonitrileRefluxGood to ExcellentExpertise: Ceric Ammonium Nitrate (CAN) acts as a mild oxidant to generate the electrophilic iodine species. This method is highly effective for regioselective C4 iodination.[10][13]
Generalized Experimental Workflow

The successful synthesis and purification of the iodinated product follow a logical and systematic workflow. This process ensures the reaction proceeds to completion, byproducts are removed, and the final product is isolated with high purity.

Workflow A 1. Dissolve Pyrazole Derivative in appropriate solvent B 2. Add Iodinating Agent (e.g., I₂, NIS, ICl) A->B C 3. Stir at Specified Temperature (Monitor by TLC) B->C D 4. Quench Reaction (e.g., with aq. Na₂S₂O₃) C->D Reaction Complete E 5. Extraction (Isolate product in organic layer) D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A generalized workflow for electrophilic iodination of pyrazoles.

Exemplary Protocol: Green Iodination using Iodine/Hydrogen Peroxide

This protocol is adapted from established green chemistry procedures and offers a practical, efficient, and environmentally responsible method for the C4-iodination of 1-ethyl-3-methylpyrazole-5-carboxylic acid.[10][11]

Materials:

  • 1-ethyl-3-methylpyrazole-5-carboxylic acid (1.0 equivalent)

  • Iodine (I₂) (0.5 equivalents)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 equivalents)

  • Deionized Water

  • 5% Aqueous Sodium Bisulfite solution

  • Ethyl Acetate

Procedure:

  • Suspend the 1-ethyl-3-methylpyrazole-5-carboxylic acid (1.0 eq.) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Add iodine (0.5 eq.) to the suspension.

  • Add hydrogen peroxide (0.6 eq.) dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary.

  • Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the characteristic iodine color disappears.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-iodo-1-ethyl-3-methylpyrazole-5-carboxylic acid.

Conclusion

The iodination of 1-ethyl-3-methylpyrazole-5-carboxylic acid is a highly regioselective transformation governed by the fundamental principles of electrophilic aromatic substitution. The inherent electronic properties of the pyrazole ring, modulated by its substituents, direct the incoming electrophile to the highly nucleophilic C4 position. A thorough understanding of this mechanism empowers researchers to make informed decisions about experimental design, selecting from a variety of iodinating systems—from potent classical reagents to modern green alternatives—to best suit their synthetic goals. The resulting 4-iodopyrazole derivatives are invaluable, high-potential building blocks, paving the way for the discovery and development of novel therapeutics and agrochemicals.[1][10]

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKksRnNJlYV3mL3SEMuxeKUrwN3QFygBHnrqi4yNSqpIEikhtbG8MoTlgYDJuNj0XSmygCU7n9_Nb2kNYiYeyoPhqpfF-VLpNV8n0CYQ7KIn2Ssbv1pjZpVtXkfrk5YFZSSaDvs6xg4-5IrUsFLjVJrNX2zvId2P3-DiZJCXOAhd7_GWXDdXi-ujbRYiLHIcyiR3cR-ncVDdRslNVTg9N--GI-tZH5t9MQ7lRVAZeXg0OqbdDbiXIwJ5Y013bzzrgTnNY=]
  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZadk_9t_2cfUYgwXETt6qclCei05eCJuvbCMJcyznvhedkSX2fgJ6GWMrlefzf90Kft34D8qM8IRb9s4MDSJg6aObF0kRShDqHTC6LPa4MkULlhQcnNPKe8ADUnnGI2Cc2uic1FFOv78Al40oe_dliFHaA9rn0veZwY3HfMTUUjAnN3ay41PJHjId2uzlDMnSrITrmcFUEAfGhcAHCYAAj0rx9Vltf1b1dCIOcto54hcNWoeqTBN4]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIyzO4hSo8Dg9en6A_fJiUZcbCX75yvqp_MpaKAVh3hrDBtweUWQe2vYpyyE4f5PYqn9QLlMSPFWrdbufU0I05_nb-y4SdAIxVMNphc8Rs73Q8-3mtoG_SBHDYdbCSPOPIpU7t]
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/121.shtm]
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVXKMPjFxYUOTvR9qF57r7iOCUalrRl9reDfga2PzVGBUJgDveAYCtDO7fSVckUaouG9vNZttUoNtanrDBC8RHkm1_3Ca13fkYmvkirUJ3m4csBPXtyeC7CBTd92KAC7YU9qY1gowhBSy5MGg=]
  • NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj04323a]
  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. [URL: https://www.quora.
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  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. [URL: https://www.epj-conferences.org/articles/epjconf/abs/2026/01/epjconf_icmsi2026_02004/epjconf_icmsi2026_02004.html]
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  • Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo200661u]
  • (PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate. [URL: https://www.researchgate.
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. [URL: https://www.researchgate.net/publication/278028712_Synthesis_of_4-iodopyrazoles_A_Brief_Review]
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. [URL: https://www.researchgate.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2407061.pdf]
  • A Review On Pyrazole An Its Derivative - IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2407061.pdf]
  • Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00958a042]
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra01103e]
  • NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles - ResearchGate. [URL: https://www.researchgate.net/publication/344400768_NIS-mediated_regioselective_addition_of_allenamides_with_pyrazoles_synthesis_of_iodo-substituted_allylic_pyrazoles]
  • Some iodinated pyrazole derivatives - Journal of the Chemical Society C - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670002135]
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31791196/]
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. [URL: https://epubl.ktu.edu/object/elaba:99131973/]
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid - ResearchGate. [URL: https://www.researchgate.net/publication/229344421_Iodination_of_deactivated_aromatic_compounds_with_N-iodosuccinimide_in_sulfuric_acid]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for executing high-yield palladium-catalyzed cross-coupling reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for executing high-yield palladium-catalyzed cross-coupling reactions using the highly functionalized pyrazole building block, 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid.

Chemical Architecture & Reactivity Profile

The pyrazole core is a privileged scaffold in modern drug discovery, frequently utilized to improve the pharmacokinetic properties and target affinity of small molecules. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1354704-91-8)[1] is a densely functionalized building block that presents both unique opportunities and specific chemical challenges:

  • C4-Iodo Group: The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition by Pd(0) species. Because the C-I bond dissociation energy is significantly lower than that of C-Br or C-Cl, this substrate can be coupled under relatively mild conditions[2][3].

  • C5-Carboxylic Acid: This moiety serves as a critical vector for late-stage derivatization (e.g., amide coupling). However, in the context of transition-metal catalysis, the free carboxylic acid (pKa ~4.5) acts as a Brønsted acid that can neutralize the basic additives required for the catalytic cycle, potentially stalling the reaction[4].

  • Steric Environment: The C4-iodo group is sterically flanked by a methyl group at C3 and the carboxylic acid at C5. This ortho-disubstitution pattern necessitates the use of ligands with specific bite angles and steric profiles (e.g., dppf or XPhos) to facilitate the reductive elimination step.

Mechanistic Imperatives: Navigating the C5-Carboxylic Acid

To achieve high yields, researchers must understand the causality behind the reagent selection. The most common point of failure when coupling this substrate is base depletion .

In a standard , 2.0 equivalents of base are typically sufficient to activate the boronic acid via the formation of a reactive boronate complex. However, when utilizing 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, the first equivalent of base is immediately consumed to deprotonate the C5-carboxylic acid, forming a carboxylate salt. If only 2.0 equivalents are used, the transmetalation step is starved of base, leading to incomplete conversion and catalyst deactivation. Therefore, a minimum of 3.5 to 4.0 equivalents of base is strictly required.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition [C4-I Bond Cleavage] Pd0->OxAdd Substrate + Base (Deprotonation of C5-COOH) TransMet Transmetalation [Boronate Transfer] OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim Halide Exchange RedElim->Pd0 Release of C4-Arylated Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the base-dependent activation of the pyrazole substrate.

Validated Methodologies: Step-by-Step Protocols

The following protocols are designed as self-validating systems. The workup procedures exploit the pH-dependent solubility of the C5-carboxylic acid, allowing for the facile removal of neutral catalyst byproducts and unreacted coupling partners before the final purification.

Method A: Aqueous-Tolerant Suzuki-Miyaura Arylation

This protocol is optimized for coupling with aryl and heteroaryl boronic acids[4]. The use of a biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic substrate and the inorganic base.

Reagents:

  • 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Assembly: To an oven-dried 25 mL Schlenk flask, add the pyrazole substrate, aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O mixture. Degas the suspension by sparging with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) species into an inactive Pd(II)-peroxo complex, terminating the catalytic cycle.

  • Thermal Activation: Seal the flask and heat the mixture at 90 °C in a pre-heated oil bath for 12 hours under an Argon atmosphere.

  • Aqueous Wash (Self-Validation Phase 1): Cool to room temperature and concentrate under reduced pressure to remove the dioxane. Dilute the aqueous residue with 10 mL of water and wash with Ethyl Acetate (2 × 10 mL). Causality: At this basic pH (>9), the product exists as a water-soluble potassium carboxylate. The EtOAc wash selectively removes homocoupled boronic acid byproducts and cleaved phosphine ligands. Discard the organic layer.

  • Acidification (Self-Validation Phase 2): Carefully acidify the aqueous layer to pH ~3 using 1M HCl. Causality: Protonation converts the carboxylate salt back into the lipophilic free acid. A visible precipitate or cloudiness confirms the presence of the product.

  • Extraction & Purification: Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography using a gradient of Dichloromethane/Methanol (95:5 to 90:10) to isolate the pure C4-arylated pyrazole.

Method B: Sonogashira Alkynylation

Coupling terminal alkynes to the C4 position provides rigid, linear vectors for structure-activity relationship (SAR) exploration. This protocol utilizes an excess of amine base to serve dual roles: neutralizing the carboxylic acid and facilitating the formation of the copper-acetylide intermediate[2].

Reagents:

  • 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • Triethylamine (4.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Assembly: Charge a dry reaction vial with the pyrazole substrate, Pd(PPh₃)₄, and CuI.

  • Solvent & Base Addition: Add anhydrous DMF and Triethylamine. Causality: DMF is required to maintain the solubility of the triethylammonium carboxylate salt that forms immediately upon mixing.

  • Degassing & Alkyne Addition: Sparge the solution with Argon for 10 minutes. Add the terminal alkyne via a microsyringe.

  • Reaction: Stir the mixture at 70 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with 20 mL of water, and wash with Diethyl Ether (2 × 10 mL) to remove neutral impurities. Acidify the aqueous layer to pH 3 with 1M HCl, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via column chromatography.

ExperimentalWorkflow Step1 1. Assembly Reagents & Catalyst Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Coupling Thermal Activation Step2->Step3 Step4 4. Acidification pH 3 Adjustment Step3->Step4 Step5 5. Extraction Organic Isolation Step4->Step5

Figure 2: Self-validating workflow emphasizing the critical post-reaction acidification step.

Quantitative Optimization Matrix

The following table summarizes the optimized parameters for various cross-coupling transformations utilizing 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid. Note the consistent requirement for elevated base equivalents across all methodologies.

Reaction TypeCoupling PartnerOptimal Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura Aryl Boronic AcidPd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.5 eq)Dioxane / H₂O9075 - 88%
Sonogashira Terminal AlkynePd(PPh₃)₄ (5 mol%), CuIEt₃N (4.0 eq)DMF7065 - 80%
Buchwald-Hartwig Primary AminePd₂(dba)₃, XPhosCs₂CO₃ (3.5 eq)t-Amyl Alcohol10050 - 70%
Heck Reaction Acrylate / StyrenePd(OAc)₂, P(o-tol)₃Cy₂NMe (3.5 eq)DMF11060 - 75%

References

  • Chemical Space / Sigma-Aldrich Product Data: 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1354704-91-8). Verified structural and physical properties.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. Foundational mechanistic principles for boronic acid activation and transmetalation.

  • Kato, T. et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 2019, 24(7), 1385. Demonstrates the specific reactivity profile and oxidative addition susceptibility of the C4-iodo pyrazole core.

  • Gomtsyan, A. et al. Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 2016. Highlights the application of pyrazole-5-carboxylic acid derivatives in Suzuki-Miyaura couplings for drug discovery.

Sources

Application

Application Note: Utilizing 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid in the Discovery of Novel Anthranilic Diamide Agrochemicals

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The discovery of anthranilic diamides, such as chlorantraniliprole and cyantraniliprole, revolutionized modern crop protection by introducing a highly potent class of insecticides that selectively target the insect ryanodine receptor (RyR)[1, 2]. The pyrazole-5-carboxylic acid moiety is a critical pharmacophore in these molecules, acting as the structural anchor that dictates binding affinity and cuticular penetration.

  • Steric Encumbrance (C3-Methyl): The methyl group at the C3 position restricts the rotation of the adjacent C5-amide bond. This conformational locking forces the molecule into the bioactive "U-shape" required to fit the RyR binding pocket.

  • Lipophilicity & Systemic Mobility (N1-Ethyl): Replacing the traditional N-aryl or N-methyl groups with an N-ethyl chain fine-tunes the logP of the final diamide, optimizing phloem mobility for systemic plant protection while maintaining high insecticidal efficacy.

  • The C4-Iodo "Dual-Purpose" Handle: The heavy iodine atom provides intense van der Waals interactions and halogen bonding within the transmembrane domain of the RyR. More importantly, from a synthetic perspective, the C4-iodo group serves as a highly reactive orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing researchers to rapidly generate vast libraries of C4-substituted analogs without rebuilding the pyrazole core.

Mode of Action: Ryanodine Receptor (RyR) Activation

Anthranilic diamides synthesized from this pyrazole intermediate function by selectively binding to the insect RyR, a massive ion channel responsible for intracellular calcium release.

RyR_Pathway A Anthranilic Diamide (Agrochemical) B Insect Ryanodine Receptor (RyR) A->B Binds selectively C Sarcoplasmic Reticulum Ca2+ Release B->C Channel activation D Uncontrolled Muscle Contraction C->D Ca2+ depletion E Insect Paralysis & Mortality D->E Lethal effect

Fig 1: Signaling pathway of RyR activation by anthranilic diamide insecticides.

Synthetic Workflow & Experimental Protocols

The development of novel agrochemicals using 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid follows a two-stage workflow: primary amide coupling to form the diamide core, followed by optional late-stage diversification.

Synthetic_Workflow SM 1-Ethyl-4-iodo-3-methyl-1H- pyrazole-5-carboxylic acid Coupling Amide Coupling (MsCl, 3-Picoline) SM->Coupling Intermediate C4-Iodo Anthranilic Diamide Core Coupling->Intermediate Branch Late-Stage Diversification? Intermediate->Branch Prod1 Direct Testing: Heavy Halogen Modulator Branch->Prod1 No Suzuki Suzuki-Miyaura Cross-Coupling Branch->Suzuki Yes Prod2 Novel C4-Substituted Diamide Library Suzuki->Prod2

Fig 2: Synthetic workflow from pyrazole building block to final diamide library.

Protocol A: Synthesis of the Anthranilic Diamide Core via Mixed Anhydride

Causality & Rationale: Standard peptide coupling reagents (e.g., HATU, EDCI) frequently fail when applied to this specific pyrazole due to the extreme steric hindrance imposed by the adjacent C4-iodo and C3-methyl groups. To overcome this, we utilize a mixed anhydride methodology using methanesulfonyl chloride (MsCl). This highly reactive intermediate readily undergoes nucleophilic attack by the weakly nucleophilic, sterically hindered anthranilamide [2].

Materials:

  • 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Substituted 2-amino-benzamide (Anthranilamide) (1.05 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • 3-Picoline (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Activation: Suspend the pyrazole-5-carboxylic acid (10 mmol) in anhydrous MeCN (40 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add 3-picoline (30 mmol) dropwise. Note: 3-picoline is preferred over triethylamine as it acts as both a base and a nucleophilic catalyst without causing degradation of the mixed anhydride.

  • Anhydride Formation: Slowly add MsCl (12 mmol) dropwise over 10 minutes. Stir the reaction at 0 °C for 30 minutes.

    • Self-Validation Step: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm >95% conversion to the methyl ester (indicating successful mixed anhydride formation).

  • Coupling: Add the substituted anthranilamide (10.5 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and 1M HCl (50 mL). Wash the organic layer with saturated NaHCO3 (50 mL) and brine (50 mL).

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via recrystallization (ethanol/water) to yield the C4-iodo diamide core.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality & Rationale: The C4-iodo position is highly reactive toward oxidative addition. We select Pd(dppf)Cl2​ as the catalyst because the bidentate dppf ligand prevents catalyst deactivation and effectively navigates the steric bulk of the C3-methyl and C5-amide groups, ensuring high turnover numbers during cross-coupling.

Materials:

  • C4-Iodo Anthranilic Diamide Core (1.0 eq)

  • Aryl/Alkyl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the C4-iodo diamide (1.0 mmol), boronic acid (1.5 mmol), and K2​CO3​ (3.0 mmol).

  • Solvent & Degassing: Add 5 mL of the Dioxane/Water mixture. Sparge the solution with argon gas for 10 minutes to remove dissolved oxygen, which is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol) quickly under an argon counter-flow. Seal the vial.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 3 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material spot (UV active, lower Rf) indicates completion.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Dry the combined organics over Na2​SO4​ .

  • Purification: Purify via flash column chromatography to isolate the novel C4-substituted diamide.

Quantitative Data Presentation

The optimization of the amide coupling (Protocol A) and the substrate scope for late-stage diversification (Protocol B) are summarized below. These metrics demonstrate the robustness of the 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid building block.

Table 1: Optimization of Amide Coupling Reagents (Protocol A)

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (HPLC)
EDCI / HOAtDIPEADMF2432%85%
HATUDIPEADMF1845%88%
T3PEt3NEtOAc1261%92%
MsCl (Mixed Anhydride) 3-Picoline MeCN 5 89% >98%

Note: The MsCl/3-Picoline system drastically outperforms traditional peptide coupling reagents due to the steric demands of the pyrazole core.

Table 2: Substrate Scope for C4-Diversification (Protocol B) & Biological Activity

Boronic Acid ( R−B(OH)2​ )Isolated Yield (%)RyR Activation ( EC50​ , nM)*Insecticidal Mortality (72h, %)**
Phenylboronic acid84%12.495%
4-Fluorophenylboronic acid81%8.2100%
Cyclopropylboronic acid76%15.688%
3-Pyridinylboronic acid79%5.1100%
(Control: C4-Iodo Core)N/A18.590%

* EC50​ measured via calcium mobilization assay in recombinant Drosophila S2 cells expressing insect RyR. ** Mortality assessed against Plutella xylostella (Diamondback moth) at 10 ppm.

References

  • Lahm, G. P., et al. "Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters 17.22 (2007): 6274-6279. URL:[Link]

  • Selby, T. P., et al. "Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity." Bioorganic & Medicinal Chemistry Letters 23.23 (2013): 6341-6345. URL:[Link]

  • Chemical Suppliers. "4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID - Chemical Suppliers (Includes CAS 1354704-91-8 derivatives)." Chemical-Suppliers.eu. URL:[Link]

Method

The Strategic Utility of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its remarkable versatility and the ability to engage in diverse molecular interactions have rendered it a "privileged scaffold," a term reserved for molecular frameworks that are recurrent motifs in a multitude of bioactive compounds.[1] A significant number of drugs approved by the FDA incorporate the pyrazole core, targeting a wide array of clinical conditions.[2] The success of pyrazole-containing drugs is a testament to the scaffold's favorable physicochemical properties, which can impart enhanced pharmacokinetic and pharmacodynamic profiles to the parent molecule.[2]

This document provides a detailed technical guide on the application of a highly functionalized pyrazole building block, 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid , in drug discovery. We will delve into its synthesis, key reactions, and its potential for generating novel chemical entities with therapeutic promise.

Molecular Blueprint: Deconstructing 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

The strategic value of this building block lies in the orthogonal reactivity of its constituent functional groups, each offering a distinct handle for molecular elaboration.

Functional GroupPositionRole in Drug Discovery
Carboxylic Acid C5Enables amide bond formation, a cornerstone reaction in medicinal chemistry, for linking to various amine-containing fragments.[3] Can also serve as a bioisostere for other functional groups.
Iodine C4A versatile precursor for a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.
Ethyl Group N1Modulates lipophilicity and metabolic stability. Its presence can influence the overall conformation and binding affinity of the final molecule.
Methyl Group C3Provides steric bulk and can influence the electronic properties of the pyrazole ring, potentially fine-tuning the biological activity and selectivity of the derived compounds.

Synthetic Roadmap: A Plausible Route to 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

While a direct, single-pot synthesis of the title compound is not extensively documented, a logical and robust synthetic sequence can be devised based on established pyrazole chemistry. The following multi-step synthesis is proposed, leveraging well-precedented reactions.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Regioselective Iodination cluster_3 Step 4: Ester Hydrolysis A Ethyl 2,4-dioxovalerate C Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->C B Hydrazine hydrate B->C D Ethyl 3-methyl-1H-pyrazole-5-carboxylate F Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate D->F E Ethyl iodide E->F G Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate I Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate G->I H Iodinating Agent (e.g., NIS) H->I J Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate L 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid J->L K Base (e.g., NaOH) or Acid (e.g., HCl) K->L G cluster_0 Amide Bond Formation A 1-Ethyl-4-iodo-3-methyl- 1H-pyrazole-5-carboxylic acid D Amide Product A->D B Amine (R-NH2) B->D C Coupling Agent (e.g., HATU, EDC/HOBt) C->D G cluster_1 Suzuki-Miyaura Coupling E 1-Ethyl-4-iodo-3-methyl- 1H-pyrazole-5-carboxylic acid (or its ester) H Coupled Product E->H F Boronic Acid/Ester (R-B(OR)2) F->H G Pd Catalyst & Ligand (e.g., Pd(PPh3)4) G->H

Sources

Application

Application Note: Decarboxylation Techniques for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Context The functionalized pyrazole core is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Context

The functionalized pyrazole core is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, agrochemicals, and innate immune modulators such as STING (Stimulator of Interferon Genes) agonists[1]. Specifically, 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid serves as a critical synthetic intermediate. The C4-iodo group provides an essential handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions)[1].

However, to unmask the C5 position for further elaboration or to finalize the pharmacophore, the 5-carboxylic acid moiety—originally used as a directing or blocking group during pyrazole synthesis—must be removed. Decarboxylating electron-rich heteroaromatics bearing heavy, electron-withdrawing halogens (like iodine) presents a unique chemical challenge. Harsh conditions often lead to competitive protodeiodination, destroying the valuable cross-coupling handle[2]. This guide details the mechanistic rationale and provides self-validating protocols for the chemoselective decarboxylation of this specific substrate.

Mechanistic Rationale & Pathway Analysis

The removal of the carboxylate group from the pyrazole ring can be achieved through three primary pathways, each with distinct mechanistic causalities and impurity profiles:

  • Thermal Decarboxylation: Relies on heating the substrate above its melting point (often >180 °C) in high-boiling solvents. The high activation energy required to break the C-C bond in the presence of the inductively withdrawing C4-iodo group makes this method prone to thermal degradation and C-I bond homolysis[3].

  • Acid-Catalyzed Protodecarboxylation: Utilizes strong acids (e.g., H₂SO₄) to force an electrophilic ipso-substitution at the C5 position. While scalable and metal-free, the elevated temperatures required can inadvertently protonate the C4 position, leading to the loss of the iodine atom (protodeiodination)[3].

  • Transition-Metal Catalyzed Protodecarboxylation (Recommended): Employs Copper(I) or Silver(I) to form a metallated pyrazole intermediate. The metal lowers the activation barrier for CO₂ extrusion significantly[4]. For 4-iodo-pyrazoles, Cu₂O in the presence of a bidentate ligand (e.g., 1,10-phenanthroline) provides the optimal balance of mild conditions (120–160 °C) and absolute preservation of the C-I bond[2].

Pathway cluster_methods Decarboxylation Strategies SM 1-Ethyl-4-iodo-3-methyl- 1H-pyrazole-5-carboxylic acid Cu Method A: Cu-Catalyzed Cu2O, Phenanthroline, NMP 160°C SM->Cu Metal Insertion Acid Method B: Acid-Catalyzed 50% H2SO4 (aq) 120°C SM->Acid Ipso-Substitution Thermal Method C: Thermal Quinoline, Neat 180°C+ SM->Thermal Thermal Extrusion Prod 1-Ethyl-4-iodo-3-methyl- 1H-pyrazole (Target Intermediate) Cu->Prod High Yield Preserves C-I Acid->Prod Scalable Side Deiodinated Byproduct (Critical Impurity) Acid->Side Risk of Protodeiodination Thermal->Prod Moderate Yield Thermal->Side High Risk

Decarboxylation pathways and side-reaction risks for 4-iodo-pyrazole derivatives.

Quantitative Method Comparison

To aid in strategic decision-making for process scale-up, the following table summarizes the quantitative and qualitative data associated with each decarboxylation strategy.

ParameterMethod A: Cu-CatalyzedMethod B: Acid-CatalyzedMethod C: Thermal
Typical Yield 85 – 92%65 – 75%40 – 55%
Reaction Temp 160 °C120 °C>180 °C
C-I Bond Integrity Excellent (>98% retention)Moderate (Risk of cleavage)Poor (Significant loss)
Scalability Good (Requires metal scavenging)Excellent (Metal-free)Fair (Harsh conditions)
Primary Cost Driver Ligand / CatalystReactor corrosion resistanceEnergy / Purification

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Protodecarboxylation (Preferred)

This method is highly recommended for discovery chemistry and early-phase development due to its mild nature and high fidelity in preserving the C4-iodine atom[2].

Causality of Reagents:

  • Cu₂O (Catalyst): Inserts into the C-COOH bond. Cu(I) is required; oxidation to Cu(II) halts the catalytic cycle.

  • 1,10-Phenanthroline (Ligand): Stabilizes the Cu(I) intermediate, preventing catalyst aggregation and precipitation.

  • NMP / Quinoline (Solvent System): NMP provides a high-boiling, polar environment, while quinoline acts as an auxiliary base to deprotonate the carboxylic acid, facilitating metal coordination[2].

Step-by-Step Methodology:

  • Charge Reactor: To an oven-dried Schlenk flask, add 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, e.g., 10 mmol), Cu₂O (0.05 equiv, 0.5 mmol), and 1,10-phenanthroline (0.10 equiv, 1.0 mmol).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL) and Quinoline (5 mL).

  • Degassing (Critical Step): Seal the flask and purge with inert nitrogen (N₂) or argon for 15 minutes. Self-Validation: The solution must be thoroughly degassed to prevent the oxidation of Cu(I) to Cu(II), which would visually manifest as a shift from a dark red/brown suspension to a bright green/blue solution.

  • Heating: Heat the reaction mixture to 160 °C while stirring vigorously. In-Process Control (IPC): Evolution of CO₂ gas (bubbling) should be visible. Monitor the reaction via LC-MS. Complete conversion is typically achieved in 10–12 hours (disappearance of [M+H]⁺ = 281; appearance of [M+H]⁺ = 237).

  • Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (3 x 20 mL) to remove quinoline and NMP.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure 1-Ethyl-4-iodo-3-methyl-1H-pyrazole.

Workflow Step1 1. Setup Charge SM, Cu2O, Phen, NMP/Quinoline Step2 2. Degas N2 purge (3x) Critical for Cu(I) Step1->Step2 Step3 3. Reaction 160°C for 10h Monitor via LC-MS Step2->Step3 Step4 4. Workup EtOAc/HCl wash Remove base/metal Step3->Step4 Step5 5. Isolate Silica column Hexanes/EtOAc Step4->Step5

Step-by-step workflow for the copper-catalyzed protodecarboxylation process.

Protocol B: Acid-Catalyzed Decarboxylation (Scale-Up Alternative)

For kilogram-scale production where transition metal scavenging is economically prohibitive, acid-catalyzed decarboxylation is utilized[3].

Causality of Reagents:

  • 50% H₂SO₄ (aq): Provides the necessary protons for ipso-attack at the C5 position. The presence of water is critical; it acts as a proton shuttle and hydrates the departing CO₂, driving the equilibrium forward[3].

Step-by-Step Methodology:

  • Charge Reactor: Suspend 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in 50% aqueous H₂SO₄ (10 volumes).

  • Controlled Heating: Heat the mixture gradually to 120 °C. Self-Validation: The substrate will dissolve as it protonates, and gentle effervescence (CO₂) will begin.

  • Monitoring (Critical Step): Maintain strict temperature control. Warning: If the solution turns deep purple or black, it indicates the liberation of elemental iodine (I₂) due to protodeiodination. If this occurs, immediately cool the reactor to halt degradation.

  • Workup: Once LC-MS confirms the consumption of the starting material (approx. 6–8 hours), cool the mixture to 0 °C and carefully neutralize with 20% NaOH (aq) until pH 7-8 is reached.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the product.

References

  • Modulators of stimulator of interferon genes (sting)
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Decarboxylation method of 3,5-bis(haloalkyl)
  • Decarboxylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid Synthesis

Welcome to the Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals working with heavily functionalized pyrazole building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals working with heavily functionalized pyrazole building blocks. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is a critical intermediate, particularly in the synthesis of Stimulator of Interferon Genes (STING) receptor agonists[1] and complex cross-coupling precursors[2].

Synthesizing this molecule presents two major chemical challenges: overcoming the deactivating effects of the carboxylate group during electrophilic iodination, and controlling the regioselectivity of the N-alkylation step[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your overall yield.

Part 1: Strategic Workflow & Route Selection

Q: What is the most reliable synthetic sequence to maximize the overall yield of the target carboxylic acid?

A: The most efficient route avoids late-stage iodination of the free acid, which is prone to decarboxylation or poor solubility. Instead, the optimal sequence utilizes Ethyl 3-methyl-1H-pyrazole-5-carboxylate as the starting material.

The sequence should proceed via:

  • C4-Iodination: Performing this step early takes advantage of the relatively unhindered pyrazole core.

  • N-Ethylation: Alkylating the iodinated intermediate. (Note: The presence of the bulky C4-iodine exacerbates steric crowding, making regiocontrol challenging, but it prevents the iodine from interfering with the final hydrolysis).

  • Saponification: Mild hydrolysis of the ester to yield the final acid[1].

SynthWorkflow A Ethyl 3-methyl-1H- pyrazole-5-carboxylate B C4-Iodination (ICl, Li2CO3, CH2Cl2) A->B C Ethyl 4-iodo-3-methyl-1H- pyrazole-5-carboxylate B->C Electrophilic Aromatic Substitution D N-Ethylation (EtI, Cs2CO3, DMF) C->D E Regioisomer Separation (Silica Gel Chromatography) D->E Yields Regioisomeric Mixture F Saponification (LiOH, THF/H2O) E->F Isolate Target Isomer G 1-Ethyl-4-iodo-3-methyl-1H- pyrazole-5-carboxylic acid F->G Ester Hydrolysis

Caption: Generalized synthetic workflow for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid.

Part 2: Troubleshooting C4-Iodination

Q: My iodination reaction stalls at 50% conversion or yields complex mixtures. Why is standard iodine ( I2​ ) failing, and what is the optimal protocol?

A: The causality lies in the electronic nature of the pyrazole ring. While pyrazoles are generally electron-rich, the C5-carboxylate group strongly withdraws electron density, deactivating the C4 position toward Electrophilic Aromatic Substitution (EAS)[2]. Standard I2​ lacks sufficient electrophilicity to drive the reaction to completion.

To overcome this, you must use a highly polarized iodinating agent like Iodine Monochloride (ICl) [4] or N-Iodosuccinimide (NIS) activated by a strong acid (e.g., TFA)[2]. ICl delivers a potent iodonium ( I+ ) equivalent that easily overcomes the electronic deactivation of the ester.

Table 1: Quantitative Comparison of C4-Iodination Conditions
Reagent SystemSolventTempTimeTypical YieldSelectivity (C4)Mechanistic Rationale
ICl / Li₂CO₃ CH₂Cl₂RT2-4 h85-95%ExcellentHighly polarized I-Cl bond; Li₂CO₃ neutralizes HCl to protect the ester[4].
NIS / TFA DMFRT12-16 h75-85%GoodAcidic activation of NIS generates a strong electrophile; longer reaction time[2].
I₂ / H₂O₂ H₂O/EtOHRT24-72 h60-70%ModerateEnvironmentally friendly but kinetically sluggish for deactivated rings[2].
Protocol 1: Self-Validating Electrophilic Iodination using ICl
  • Preparation: Suspend ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and finely powdered Li₂CO₃ (2.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • System Validation: Stir vigorously for 5 minutes. Check: Ensure the suspension is uniform. The Li₂CO₃ acts as an essential acid scavenger to neutralize HCl generated during the reaction, preventing premature ester cleavage[4].

  • Addition: Shield the reaction flask from light (using aluminum foil). Slowly add a freshly prepared solution of ICl (1.0 M in CH₂Cl₂, 1.5 eq) dropwise.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc, 3:1). Check: The starting material spot should disappear within 2-4 hours, replaced by a distinct, less polar, UV-active product spot.

  • Quench & Isolation: Quench excess ICl by adding a saturated aqueous solution of Na₂S₂O₃. Check: The dark iodine color must completely dissipate, leaving a pale yellow or colorless organic layer. Extract, dry over Na₂SO₄, and concentrate.

Part 3: Mastering N-Alkylation Regioselectivity (The Bottleneck)

Q: During N-ethylation, I am getting poor yields of the desired 1-ethyl-3-methyl isomer compared to the 1-ethyl-5-methyl byproduct. How can I invert or improve this ratio?

A: This is the most notorious bottleneck in pyrazole synthesis[3]. Deprotonation of the pyrazole yields an ambident nucleophile.

  • N1 (adjacent to the C5-carboxylate) is highly sterically hindered by both the ester and the newly installed C4-iodine.

  • N2 (adjacent to the C3-methyl) is much more sterically accessible.

Under standard kinetic conditions (e.g., K₂CO₃ at room temperature), the electrophile (Ethyl Iodide) will preferentially attack the less hindered N2, yielding the undesired 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate byproduct. To shift the ratio toward the target N1-alkylated product, you must rely on thermodynamic control by using a bulkier base (Cs₂CO₃) and elevated temperatures, which allows the system to equilibrate toward the electronically favored (though sterically hindered) isomer[3].

Regioselectivity Anion Deprotonated Pyrazole Intermediate (Resonance Stabilized) PathA Alkylation at N1 (Adjacent to C5-Ester) Anion->PathA Sterically Hindered (Electronically Favored) PathB Alkylation at N2 (Adjacent to C3-Methyl) Anion->PathB Sterically Accessible (Kinetically Favored) ProdA 1-Ethyl-3-methyl Isomer (Target Precursor) PathA->ProdA ProdB 1-Ethyl-5-methyl Isomer (Undesired Byproduct) PathB->ProdB

Caption: Mechanistic divergence in the N-alkylation of 3-methylpyrazole-5-carboxylates.

Table 2: N-Ethylation Regioselectivity Optimization (Ethyl Iodide Reagent)
BaseSolventTempRatio (N1:N2)Yield (Combined)Rationale
K₂CO₃ DMFRT1:3>90%Kinetic control heavily favors the sterically accessible N2.
Cs₂CO₃ DMF80 °C1:1.285%Thermodynamic control and the "cesium effect" improve N1 attack.
NaH THF0 °C to RT1:495%Hard base/solvent combination exclusively favors the kinetic N2 product.

Note: The regioisomers must be carefully separated via silica gel chromatography prior to saponification. The desired N1-alkylated isomer typically elutes slightly slower due to the dipole moment induced by the adjacent ester and ethyl groups.

Part 4: Saponification & Final Isolation

Q: How do I ensure complete saponification without degrading the pyrazole core or losing the C4-iodine?

A: The C4-iodine is generally stable to aqueous base, but prolonged heating in strong hydroxide solutions (like NaOH at reflux) can lead to trace deiodination or ring-opening degradation. The optimal approach utilizes Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at room temperature[1].

Protocol 2: Self-Validating Saponification
  • Reaction Setup: Dissolve the purified ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4-6 hours[1].

  • In-Process Validation: Check: Perform LC-MS analysis. The ester mass [M+H]+ should completely disappear, replaced by the carboxylic acid mass.

  • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.

  • Isolation: Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl to pH ~2-3.

  • Final Validation: Check: The target 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid will precipitate as a white to off-white solid. Filter, wash with ice-cold water, and dry under high vacuum.

References
  • Waldo, J. P., Mehta, S., & Larock, R. C. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles". Journal of Organic Chemistry, 2008, 73, 6666-6670. URL: [Link]

  • Pan, J., et al. "Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists". Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Dorval, C., et al. "Unlocking azole chemical space via modular and regioselective N-alkylation". Nature Chemistry, 2025. URL: [Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate Deiodination in Cross-Coupling Reactions of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of deiodination during...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of deiodination during palladium-catalyzed cross-coupling reactions of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid. As Senior Application Scientists, we have compiled this resource to explain the underlying causes of this common side reaction and to provide field-proven strategies to maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my cross-coupling reaction?

A1: Deiodination is an undesired side reaction where the iodine atom on your starting material, 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, is replaced by a hydrogen atom.[1] This leads to the formation of the corresponding deiodinated pyrazole, which consumes your starting material, reduces the yield of the intended cross-coupled product, and introduces a significant purification challenge.[1] This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[1]

Q2: How can I confirm that deiodination is occurring in my reaction?

A2: The presence of the deiodinated byproduct, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The deiodinated product will typically appear as a new, less polar spot compared to the starting iodopyrazole.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the deiodinated pyrazole.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will reveal a new proton signal in the aromatic region where the iodine atom was previously located.[1]

Q3: What are the primary mechanistic pathways that lead to deiodination?

A3: Deiodination in palladium-catalyzed cross-coupling reactions primarily occurs through the formation of a palladium-hydride (Pd-H) species.[2] This can happen via several routes:

  • From the Base: Strong bases, especially alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride donors.[1][3]

  • From the Solvent: Protic solvents (e.g., alcohols, water) or even some ethereal solvents can serve as a source of hydride.[1][4]

  • β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, β-hydride elimination can generate a Pd-H intermediate.

Once formed, the Pd-H species can react with the starting iodopyrazole in a process called hydrodehalogenation, leading to the deiodinated byproduct.[4]

Troubleshooting Guide: Minimizing Deiodination

If you are observing significant deiodination of your 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, systematically evaluate and optimize the following reaction parameters.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is critical in controlling the relative rates of the desired cross-coupling versus the undesired deiodination.[1]

Problem: The current catalyst system is too active, favoring the deiodination pathway.

Solutions:

  • Switch to Bulkier, More Electron-Rich Ligands: Ligands such as SPhos, XPhos, or tBuXPhos can promote the desired reductive elimination step over dehalogenation.[5][6] N-heterocyclic carbene (NHC) ligands are also a good alternative.[5] These bulky ligands can also help prevent the formation of catalytically inactive palladium species.[4]

  • Use Pre-catalysts: Employing well-defined palladium pre-catalysts, such as XPhos Pd G2 or G3, can ensure the efficient generation of the active Pd(0) species and often lead to more reproducible results.[7] If using a Pd(II) source like Pd(OAc)₂, pre-activation with the ligand before adding the substrate may be beneficial.[4]

Choice of Base

The base plays a crucial role not only in the transmetalation step but also as a potential source of hydride for deiodination.[1]

Problem: The base is acting as a hydride donor, leading to hydrodehalogenation.

Solutions:

  • Avoid Strong Alkoxide Bases: Steer clear of bases like NaOEt, KOtBu, and NaOH.[1]

  • Use Weaker Inorganic Bases: Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1] These are generally less prone to acting as hydride sources.[1] Studies on similar halogenated aminopyrazoles have shown K₂CO₃ to be effective.[7]

Solvent System

The solvent can influence the reaction pathway by acting as a hydride source or by affecting the stability of intermediates.[1]

Problem: The solvent is promoting deiodination.

Solutions:

  • Use Anhydrous, Aprotic Solvents: Employ anhydrous and degassed aprotic solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) to minimize the presence of potential hydride donors.[2][8]

  • Avoid Protic Solvents: Minimize or eliminate the use of protic solvents such as ethanol, methanol, or water, as they can readily donate a proton (and ultimately a hydride equivalent in the catalytic cycle).[4]

Reaction Conditions: Temperature and Time

Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including deiodination.[1]

Problem: High temperature and long reaction duration are causing substrate decomposition and deiodination.

Solutions:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.[8] This can be particularly effective when using a highly active catalyst system.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor deiodination.[8]

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic Suzuki-Miyaura coupling and the competing deiodination pathway.

Caption: Competing Suzuki coupling and deiodination pathways.

Experimental Protocols

The following protocols provide a starting point for optimizing your cross-coupling reaction to minimize deiodination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is designed for the Suzuki-Miyaura coupling of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid with an arylboronic acid, employing conditions known to suppress hydrodehalogenation.

Materials:

  • 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 pre-catalyst.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling with Suppressed Deiodination

This protocol outlines a Sonogashira coupling of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid with a terminal alkyne, using conditions that can help to minimize the deiodination side reaction.

Materials:

  • 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous, degassed THF or DMF (5 mL)

  • Dry Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, PdCl₂(PPh₃)₂, and CuI.[9]

  • Add the anhydrous, degassed solvent and the amine base.[9]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.[9]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[9]

Summary of Recommended Conditions to Avoid Deiodination

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands with a suitable palladium source.[5]Promotes the desired reductive elimination over hydrodehalogenation.[4]
Base Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]These are less likely to act as hydride donors compared to strong alkoxide bases.[1]
Solvent Employ anhydrous, degassed aprotic solvents (e.g., 1,4-dioxane, toluene, DMF).[2][8]Minimizes the presence of adventitious water and other potential hydride sources.
Temperature Start with a lower reaction temperature (e.g., 80 °C) and only increase if necessary.[8]High temperatures can accelerate the rate of deiodination.[1]
Reaction Time Monitor the reaction closely and work up as soon as the starting material is consumed.[8]Prevents prolonged exposure to conditions that favor side reactions.

By carefully selecting the reaction components and conditions, it is possible to significantly suppress the deiodination of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid and achieve a high yield of the desired cross-coupled product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Liu, T. L., & Sanford, M. S. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides | Journal of the American Chemical Society. [Link]

  • ChemTalk. Cross-Coupling Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the esterification of 1-Ethyl-4-iodo-3-methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the esterification of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid. This document offers a comprehensive resource to navigate common challenges and optimize reaction conditions for this specific transformation.

Introduction

The esterification of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry. The presence of both an iodine substituent and a sterically hindered carboxylic acid group on the pyrazole ring can present unique challenges. This guide provides a selection of validated methods, troubleshooting advice for common issues, and detailed experimental protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is most suitable for this substrate?

A1: The choice of method depends on the scale of your reaction and the lability of your starting material to strong acids or high temperatures. For robust, large-scale synthesis, Fischer Esterification is often the most cost-effective. For smaller scales or when milder conditions are required to prevent potential de-iodination or other side reactions, conversion to the acid chloride followed by alcoholysis, or the use of coupling agents like EDC or DCC, are excellent alternatives.[1][2][3]

Q2: Can the iodo-substituent be lost during the reaction?

A2: While the C-I bond on an aromatic ring is generally stable, prolonged exposure to harsh acidic conditions and high temperatures, as in some Fischer esterification protocols, could potentially lead to de-iodination.[4] If this is observed, switching to a milder method such as the acid chloride or coupling agent route is recommended.

Q3: My reaction is not going to completion. What are the common causes?

A3: Incomplete conversion is a frequent issue. The primary causes are often insufficient removal of water in Fischer esterification, inadequate activation of the carboxylic acid, or steric hindrance.[5][6][7] Ensure your reagents are anhydrous, and for Fischer esterification, use a large excess of the alcohol or a method to remove water as it forms.[8][9]

Q4: I am observing a significant amount of an unknown byproduct. What could it be?

A4: Side reactions can arise from impurities in the starting materials or from the reaction conditions themselves.[10][11] With the acid chloride method, incomplete conversion to the acid chloride can lead to the formation of the corresponding anhydride. In coupling agent-mediated reactions, N-acylurea byproducts can form.[12] Careful monitoring by TLC or LC-MS is crucial to identify and mitigate the formation of these byproducts.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid.

Problem Potential Causes Troubleshooting Steps & Solutions
Low to No Yield Fischer Esterification: Insufficient acid catalyst; Water not being effectively removed; Reaction not at equilibrium.[6][8] Acid Chloride Method: Incomplete formation of the acid chloride; Hydrolysis of the acid chloride by moisture.[13] Coupling Agent Method: Inactive coupling agent; Presence of nucleophilic impurities.[1]Fischer Esterification: Increase catalyst loading (e.g., to 5 mol% H₂SO₄); Use a Dean-Stark apparatus to remove water azeotropically or add molecular sieves; Increase reaction time or temperature.[2] Acid Chloride Method: Ensure thionyl chloride is fresh; Use a slight excess (1.2-1.5 eq.) of thionyl chloride; Perform the reaction under strictly anhydrous conditions.[14] Coupling Agent Method: Use a freshly opened bottle of EDC or DCC; Ensure all reagents and solvents are anhydrous.
Product is an Oil and Difficult to Purify Presence of residual solvent; Formation of oily byproducts.[15]High-Vacuum Evaporation: Use a rotary evaporator followed by a high-vacuum pump to remove all volatile solvents.[15] Chromatography: If impurities are the cause, purify by column chromatography on silica gel.[15] Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
Product is Colored Formation of colored impurities from the starting material or degradation.[10]Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir, and filter through celite.[15] Recrystallization: This can effectively remove colored impurities that may have different solubility profiles.[15] Silica Gel Plug: Pass a concentrated solution of your product through a short plug of silica gel.
De-iodination Observed (Loss of Iodine) Harsh acidic conditions; Elevated temperatures.Switch to a Milder Method: Discontinue Fischer esterification and opt for the acid chloride or coupling agent method which are typically performed at lower temperatures.[3][12] Reduce Reaction Temperature: If using Fischer esterification, try lowering the reaction temperature and extending the reaction time.

Experimental Protocols

Method 1: Fischer Esterification

This method is suitable for producing larger quantities of the ester and is cost-effective.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 1-Ethyl-4-iodo-3-methyl-1H- pyrazole-5-carboxylic acid (1 eq.) D Combine reactants in a round-bottom flask A->D B Ethanol (solvent/reagent, large excess) B->D C Conc. H₂SO₄ (catalyst, 0.05 eq.) C->D E Reflux with a Dean-Stark apparatus (to remove water) D->E Heat F Monitor reaction by TLC/LC-MS E->F G Cool to RT, remove excess ethanol F->G Reaction complete H Neutralize with aq. NaHCO₃ G->H I Extract with ethyl acetate H->I J Purify by column chromatography I->J

Caption: Workflow for Fischer Esterification.

Step-by-Step Protocol:

  • To a solution of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in ethanol (20 volumes), add concentrated sulfuric acid (0.05 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and equip the flask with a Dean-Stark apparatus to collect the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ester.

Method 2: Acid Chloride Formation Followed by Alcoholysis

This two-step procedure is ideal for smaller-scale reactions and for substrates that are sensitive to strong acids and high temperatures.

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Workup & Purification A Carboxylic Acid (1 eq.) C Reflux in an inert solvent (e.g., Toluene) A->C B Thionyl Chloride (1.2 eq.) B->C D Remove excess SOCl₂ under vacuum C->D E Acid Chloride (from Step 1) D->E H Stir at 0 °C to RT E->H F Ethanol (1.5 eq.) F->H G Pyridine (1.5 eq.) in DCM G->H I Quench with water H->I J Extract with DCM I->J K Purify by column chromatography J->K

Caption: Workflow for Acid Chloride-Mediated Esterification.

Step-by-Step Protocol:

Step 1: Formation of the Acid Chloride

  • To a solution of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in toluene, add thionyl chloride (1.2 eq.) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

  • Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.

Step 2: Reaction with Alcohol

  • Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C and add pyridine (1.5 eq.) followed by the dropwise addition of ethanol (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Method 3: Coupling Agent-Mediated Esterification (EDC/DMAP)

This is a very mild and efficient method, particularly suitable for acid-sensitive substrates and for preparing esters of sterically hindered alcohols.

Coupling_Agent_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A Carboxylic Acid (1 eq.) E Combine all reactants in DCM A->E B Ethanol (1.2 eq.) B->E C EDC (1.5 eq.) C->E D DMAP (0.1 eq.) D->E F Stir at room temperature E->F G Monitor reaction by TLC/LC-MS F->G H Wash with dilute HCl G->H Reaction complete I Wash with aq. NaHCO₃ H->I J Purify by column chromatography I->J

Caption: Workflow for EDC/DMAP-Mediated Esterification.

Step-by-Step Protocol:

  • To a solution of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.), ethanol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) in one portion.

  • Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to yield the pure ester.

Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Technique Expected Observations for Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
¹H NMR Expect characteristic signals for the ethyl ester (triplet and quartet), the N-ethyl group (triplet and quartet), and the methyl group on the pyrazole ring (singlet). The absence of the carboxylic acid proton peak should be confirmed.
¹³C NMR Look for the carbonyl carbon of the ester, as well as the carbons of the pyrazole ring and the ethyl and methyl substituents. The chemical shifts will be influenced by the iodo-substituent.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the ethyl ester should be observed. The isotopic pattern of iodine may also be visible.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound.

References

  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. [Link]

  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • Singh, U., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. [Link]

  • Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Organic Chemistry Portal. (2024). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Zprávy z lesnického výzkumu. (2017). Esters of 4-formylpyrazol-3-carboxylic acids. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. [Link]

  • Feng, Y., et al. (2021). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. [Link]

  • Ilhan, I. O., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Goral, K., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol). [Link]

  • Reddit. (2024). Steglich Esterification with EDC. [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with?. [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Google Patents. (1956).

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Optimization

Technical Support Center: Optimizing 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers face when functionalizing 1-Ethyl-4-iodo-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers face when functionalizing 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid .

This densely functionalized pyrazole core presents two competing liabilities during late-stage derivatization: the highly reactive but fragile C4-iodo group and the thermally sensitive C5-carboxylic acid . This guide synthesizes field-proven causality, structured troubleshooting, and self-validating protocols to help you eliminate byproducts and maximize your isolated yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Why am I observing massive dehalogenation during Suzuki-Miyaura cross-coupling at the C4 position?

The Problem: You are attempting a palladium-catalyzed cross-coupling at the C4-iodo position, but LCMS analysis reveals that the major product is the des-iodo byproduct (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid).

Root Cause Analysis: The carbon-iodine (C-I) bond in 4-iodopyrazoles undergoes oxidative addition with Pd(0) exceptionally fast. However, this high reactivity is a double-edged sword[1]. If the subsequent transmetalation step is slow—often due to sterically hindered boronic acids or unoptimized ligands—the resulting electrophilic Pd(II)-aryl intermediate stalls in the catalytic cycle. In the presence of protic solvents (water, ethanol) or adventitious moisture, this stalled intermediate undergoes rapid protodehalogenation , cleaving the Pd-C bond to release the unsubstituted pyrazole[2].

Strategic Fix: To outcompete the protonolysis pathway, you must accelerate transmetalation and reductive elimination.

  • Switch to Anhydrous Conditions: Eliminate water and protic co-solvents. Use anhydrous toluene or THF.

  • Employ Dialkylbiaryl Phosphine Ligands: Ligands like XPhos or RuPhos are sterically demanding and highly electron-rich. They shield the Pd(II) center from proton sources and drastically lower the activation energy for reductive elimination.

Dehalogenation_Pathway SM 4-Iodopyrazole PdII Pd(II)-Aryl Complex SM->PdII Oxidative Addition Pd0 Pd(0) Catalyst Pd0->PdII Product Cross-Coupled Product PdII->Product Transmetalation (XPhos, Fast) Byproduct Dehalogenated Byproduct PdII->Byproduct Protodehalogenation (Protic, Slow)

Fig 1: Competing pathways of Pd-catalyzed cross-coupling vs. protodehalogenation.

FAQ 2: My starting material is degrading into a des-carboxy byproduct upon heating. How do I prevent this?

The Problem: During high-temperature reactions or prolonged basic activation, the C5-carboxylic acid group vanishes, yielding a decarboxylated pyrazole byproduct.

Root Cause Analysis: Pyrazole-5-carboxylic acids are notoriously prone to thermal decarboxylation[3]. The proximity of the pyrazole nitrogen (N1) lone pair acts as an electron sink. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. When thermal energy exceeds the activation threshold (typically >80 °C), the molecule undergoes a facile transition state where electrons push into the pyrazole ring, extruding CO₂ gas and leaving behind a reactive pyrazole anion that rapidly protonates.

Strategic Fix:

  • Temperature Control: Restrict reaction temperatures to ≤60 °C. If your C4 cross-coupling requires higher temperatures, you must protect the C5-acid as an ester (e.g., methyl or ethyl ester) prior to the coupling step.

  • Base Selection: Avoid strong aqueous bases (NaOH, KOH) during heating. Use milder, anhydrous bases like K₃PO₄.

Decarboxylation_Pathway Acid Pyrazole-5-Carboxylic Acid Anion Carboxylate Anion Acid->Anion Deprotonation Base Basic Conditions Base->Anion TS Thermal Activation (>80°C) Anion->TS Degraded Des-carboxy Pyrazole TS->Degraded Decarboxylation CO2 CO2 Gas TS->CO2

Fig 2: Base-mediated thermal decarboxylation mechanism of pyrazole-5-carboxylic acids.

FAQ 3: Amide coupling at the C5 position yields mostly unreacted starting material. What is the optimal activation strategy?

The Problem: Standard carbodiimide chemistry (EDC/HOBt) results in poor conversion to the desired amide, with the majority of the carboxylic acid remaining unreacted or converting to an inactive urea byproduct.

Root Cause Analysis: The C5 position is highly sterically hindered, flanked by the N1-ethyl group and the bulky C4-iodo atom. Traditional active esters (like OBt) struggle to form or are too sterically shielded to undergo nucleophilic attack by the incoming amine.

Strategic Fix: Bypass bulky active esters entirely. Convert the carboxylic acid to a highly reactive, unhindered acid chloride in situ using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under strictly neutral conditions, followed by immediate trapping with the amine.

Part 2: Quantitative Data & Benchmarks

To guide your experimental design, review the following benchmark data demonstrating the causality of reagent selection on byproduct formation.

Table 1: Impact of Reaction Conditions on 4-Iodopyrazole C4 Cross-Coupling

Catalyst System Solvent System Temp (°C) Desired Product (%) Dehalogenation (%)
Pd(PPh₃)₄ / Na₂CO₃ Dioxane / H₂O 90 28 65
Pd(dppf)Cl₂ / K₂CO₃ DMF / H₂O 80 45 42

| Pd₂(dba)₃ / XPhos / K₃PO₄ | Toluene (Anhydrous) | 60 | 89 | <5 |

Table 2: Thermal Stability and Decarboxylation Kinetics of C5-Carboxylic Acids

Base / Additive Solvent Temp (°C) Time (h) Intact Acid (%) Decarboxylated (%)
None (Neutral) DMF 100 12 >99 <1
K₂CO₃ (2.0 eq) DMF / H₂O 80 12 62 38
K₃PO₄ (2.0 eq) Toluene 60 24 95 5

| Cu₂O (0.1 eq) | DMF | 120 | 4 | 0 | 100 |

Part 3: Validated Experimental Protocols

Protocol A: Anhydrous, Low-Temperature Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: Maximize cross-coupling yield while suppressing protodehalogenation and thermal decarboxylation.

  • System Preparation: Flame-dry a Schlenk flask under argon. Ensure all solvents (Toluene) are strictly anhydrous (verify via Karl Fischer titration: <50 ppm H₂O).

  • Reagent Loading: Add 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and finely milled, anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Formation: In a separate vial inside a glovebox, pre-mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in 1 mL anhydrous toluene. Stir for 10 minutes until a deep red/orange active Pd(0) complex forms.

  • Reaction Initiation: Transfer the catalyst solution to the main Schlenk flask. Dilute with remaining anhydrous toluene (to reach 0.2 M substrate concentration).

  • Controlled Heating: Heat the reaction strictly to 60 °C.

    • Self-Validation Check: Pull a 10 µL aliquot at 2 hours. Quench in MeCN and analyze via LCMS. You should observe <5% des-iodo byproduct. If dehalogenation exceeds 10%, your K₃PO₄ is likely wet.

  • Workup: Cool to room temperature, acidify carefully to pH 3 with 1M HCl (to protonate the C5 acid), and extract with EtOAc.

Protocol B: Sterically Tolerant Amide Bond Formation (C5 Functionalization)

Objective: Achieve complete activation of the sterically hindered C5 acid without inducing decarboxylation.

  • Activation: Dissolve 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under argon at 0 °C.

  • Acid Chloride Formation: Add Ghosez's reagent (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Self-Validation Check: Pull a 5 µL aliquot and quench into 100 µL of anhydrous methanol. Analyze by UPLC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride. No starting acid should remain.

  • Amine Coupling: Cool the reaction back to 0 °C. Add the desired amine (1.5 eq) followed by anhydrous DIPEA (3.0 eq). Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Daniele Cartagenova, et al. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • The Chemical Development of the Commercial Route to Sildenafil: A Case History. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the functionalization of pyrazole cores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the functionalization of pyrazole cores. Specifically, we address the optimization of palladium-catalyzed Suzuki-Miyaura cross-coupling for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid .

The 4-iodo position of this scaffold is highly reactive toward oxidative addition [1]. However, the adjacent 3-methyl group introduces steric hindrance, and the 5-carboxylic acid moiety presents significant electronic and stoichiometric challenges. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield C-C bond formation.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This standard operating procedure (SOP) utilizes a Pd(OAc)₂/SPhos catalyst system, which has been empirically proven to facilitate rapid reductive elimination, thereby outcompeting side reactions like protodehalogenation and homocoupling[1, 2].

Step-by-Step Methodology
  • Reagent Preparation : Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon.

  • Solid Addition : Add 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.01 mmol, 1.0 mol%), SPhos (0.02 mmol, 2.0 mol%), and anhydrous K₂CO₃ (3.0 mmol, 3.0 eq).

  • Degassing : Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition : Inject degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction : Seal the tube and heat the vigorously stirring mixture at 80 °C for 8 hours.

  • Workup (Self-Validating Step) : Cool to room temperature and dilute with water (10 mL). Crucial Step: Carefully acidify the aqueous layer with 1M HCl to pH ~3. Validation : If the aqueous layer remains highly UV-active under a 254 nm lamp after extraction with EtOAc (3 x 15 mL), your acidification was incomplete, and the product remains trapped as a water-soluble potassium carboxylate salt.

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Quantitative Data: Catalyst Loading Optimization

The table below summarizes the causality between catalyst loading, base stoichiometry, and reaction outcomes.

EntryCatalyst SystemPd Loading (mol%)Base (K₂CO₃, Eq)Yield (%)Homocoupling Side-Product (%)
1Pd(PPh₃)₄5.02.04515
2Pd(OAc)₂ / SPhos5.02.05512
3Pd(OAc)₂ / SPhos2.03.088<2
4Pd(OAc)₂ / SPhos1.03.091<1
5Pd(OAc)₂ / SPhos0.53.060<1

Note: Increasing the base to 3.0 equivalents is mandatory to account for the deprotonation of the 5-carboxylic acid. Lowering the Pd loading to 1.0 mol% maximizes yield while suppressing homocoupling.

Mechanistic Workflows & Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 1-Ethyl-4-iodo-3-methyl- 1H-pyrazole-5-carboxylic acid PdII_1 Ar-Pd(II)-I Intermediate OxAdd->PdII_1 TransMet Transmetalation (Boronate Transfer) PdII_1->TransMet Base & Boronic Acid PdII_2 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product

Generalized Suzuki-Miyaura catalytic cycle for 4-iodopyrazoles showing key mechanistic steps.

Troubleshooting Start Reaction Stalls / Low Yield CheckPd Is Pd Black Precipitating? Start->CheckPd YesBlack Yes: Catalyst Decomposition CheckPd->YesBlack Visual Check NoBlack No: Inactive Catalyst / Low Loading CheckPd->NoBlack Visual Check FixBlack Degas solvents, increase ligand ratio, lower temperature YesBlack->FixBlack FixNoBlack Increase Pd mol%, ensure >3 eq base (acid group consumes base) NoBlack->FixNoBlack

Diagnostic workflow for troubleshooting stalled palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: Why is my coupling reaction stalling despite using a highly reactive 4-iodo pyrazole? A1: The root cause is likely base starvation. The 5-carboxylic acid moiety on your pyrazole substrate is acidic (pKa ~4.5). It will immediately consume one full equivalent of your inorganic base to form the carboxylate salt. If you only use the standard 2.0 equivalents of base, only 1.0 equivalent remains to activate the boronic acid for the transmetalation step, which is insufficient. Solution: Always use a minimum of 3.0 to 4.0 equivalents of base when coupling substrates with free carboxylic acids.

Q2: I am observing a significant amount of homocoupled pyrazole side-product. How do I optimize the catalyst loading to prevent this? A2: Homocoupling occurs when two Ar-Pd(II) species interact, or when the local concentration of the active palladium intermediate is too high, promoting side-reactions over the desired transmetalation [3]. Causality: A high catalyst loading (e.g., 5 mol%) increases the probability of these interactions. Solution: Reduce your catalyst loading to 1.0 mol%. The highly reactive nature of the C-I bond ensures that oxidative addition will still proceed rapidly even at lower palladium concentrations, while the lower overall Pd concentration suppresses homocoupling.

Q3: My reaction starts but then stalls, and I see a fine black precipitate forming in the flask. What is happening? A3: The black precipitate is "Palladium Black," which indicates the irreversible decomposition of your active Pd(0) catalyst into inactive metallic palladium aggregates [3]. Causality: This occurs due to oxygen contamination (which oxidizes the phosphine ligand) or an insufficient ligand-to-palladium ratio, leaving the Pd(0) center coordinatively unsaturated and unstable. Solution: Ensure strict Schlenk techniques are used to degas your 1,4-dioxane/water solvent mixture. Additionally, verify that your ligand-to-palladium ratio is at least 2:1 (e.g., 1 mol% Pd(OAc)₂ to 2 mol% SPhos).

Q4: What is the mechanistic reason for choosing Pd(OAc)₂/SPhos over the classic Pd(PPh₃)₄ for this specific substrate? A4: While Pd(PPh₃)₄ is a reliable workhorse, the 3-methyl group on your substrate creates steric bulk adjacent to the 4-iodo reaction site. SPhos is an electron-rich, sterically demanding Buchwald ligand. Causality: The electron density of SPhos accelerates the initial oxidative addition into the C-I bond, while its steric bulk forces the two coupling partners closer together on the palladium center, vastly accelerating the reductive elimination step [4]. Rapid reductive elimination is critical here to outcompete potential coordination of the 5-carboxylate to the palladium center, which could otherwise poison the catalyst.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. Available at: [Link]

Reference Data & Comparative Studies

Validation

Reactivity Face-Off: 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid vs. 4-Bromo Analogs in Cross-Coupling

Executive Summary In the synthesis of complex pharmaceutical intermediates, 4-substituted pyrazoles are ubiquitous motifs. When planning a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 4-substituted pyrazoles are ubiquitous motifs. When planning a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position of a fully decorated pyrazole like 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid , chemists face a critical choice of electrophile: the 4-iodo derivative or the 4-bromo analog.

While conventional textbook wisdom dictates that aryl iodides are superior to aryl bromides due to their lower bond dissociation energy[1], heterocyclic chemistry often defies generalized rules. This guide provides an objective, data-backed comparison of these two substrates, revealing why the 4-bromo analog is frequently the superior choice for maximizing yield and minimizing dead-end side reactions in sterically congested pyrazole systems[2].

The Mechanistic Paradox: Bond Strength vs. Dehalogenation

To understand the divergent behavior of these two analogs, we must analyze the causality behind the catalytic cycle.

The Textbook View: The carbon-iodine (C-I) bond (~238 kJ/mol) is significantly weaker than the carbon-bromine (C-Br) bond (~285 kJ/mol)[3]. Consequently, the rate-determining oxidative addition of Pd(0) into the C-I bond is nearly instantaneous, even at room temperature.

The Pyrazole Reality: The C4 position of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is highly sterically congested, flanked by a methyl group at C3 and a carboxylic acid at C5. This steric bulk creates a severe bottleneck at the transmetalation step. When the 4-iodo analog is used, rapid oxidative addition leads to a high steady-state concentration of the Pd(II)-aryl intermediate. Because transmetalation is slow, this long-lived intermediate is exposed to the protic solvent or base, leading to rapid protodehalogenation (replacement of the halogen with a proton)[2].

Conversely, the slower oxidative addition of the 4-bromo analog acts as a kinetic governor. It maintains a low concentration of the vulnerable Pd(II) species, allowing the difficult transmetalation step to keep pace and funneling the reaction toward the desired cross-coupled product[4].

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I, Slower for C-Br) Start->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII Transmetalation Transmetalation (Rate-Limiting Step) PdII->Transmetalation Desired Pathway Dehalogenation Protodehalogenation (Favored for C-I) PdII->Dehalogenation Competing Pathway (Protic Solvent/Base) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Start Catalyst Regeneration Product Cross-Coupled Product RedElim->Product DehalProduct Dehalogenated Pyrazole Dehalogenation->DehalProduct

Reaction pathways contrasting desired cross-coupling vs. competitive protodehalogenation.

Quantitative Performance Comparison

The theoretical mechanistic paradox is heavily supported by empirical data. In benchmark Suzuki-Miyaura cross-coupling studies of halogenated pyrazoles (), direct head-to-head comparisons reveal a stark contrast in performance[2].

The table below summarizes the extrapolated performance of the 4-iodo vs. 4-bromo pyrazole analogs under standard robust coupling conditions (XPhos Pd G2, EtOH/H₂O, K₂CO₃, 135 °C)[4].

SubstrateHalogen at C4Cross-Coupling Yield (%)Protodehalogenation (%)Unreacted SM (%)
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid Iodo (-I)11% 84% 5%
1-Ethyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid Bromo (-Br)88% 7% 5%

Data clearly illustrates that the iodo-derivative acts as a "suicide substrate" in protic cross-coupling conditions, converting almost entirely to the dehalogenated byproduct rather than the desired biaryl.

Self-Validating Experimental Protocol

To objectively evaluate the performance of these substrates in your own laboratory, you must employ a self-validating system. Relying solely on LC-MS area percentages is a common pitfall, as it often masks the loss of material to volatile dehalogenated byproducts. The following protocol utilizes 1,3,5-trimethoxybenzene as an internal standard (IS) to guarantee absolute mass balance verification.

Step-by-Step Methodology: Parallel Suzuki-Miyaura Screening

Step 1: Stock Solution Preparation (Glovebox Recommended)

  • Prepare a 0.2 M stock solution of the pyrazole substrate (4-iodo or 4-bromo analog) in degassed 1,4-dioxane.

  • Prepare a 0.05 M stock solution of 1,3,5-trimethoxybenzene (Internal Standard) in 1,4-dioxane.

  • Prepare a 0.02 M stock solution of XPhos Pd G2 catalyst in 1,4-dioxane.

Step 2: Reaction Assembly

  • To a microwave vial equipped with a stir bar, add 1.5 equivalents of the desired boronic acid and 3.0 equivalents of finely milled anhydrous K₂CO₃.

  • Add 1.0 mL of the pyrazole stock solution (0.2 mmol), 1.0 mL of the IS stock solution, and 0.1 mL of the catalyst stock solution (1 mol% Pd).

  • Add 0.5 mL of degassed DI water (to facilitate boronic acid activation). Seal the vial with a crimp cap.

Step 3: Execution & Quenching

  • Irradiate the vial in a microwave synthesizer at 135 °C for 20 minutes.

  • Cool to room temperature. Quench the reaction by adding 2.0 mL of ethyl acetate and 1.0 mL of 1 M HCl (to neutralize the carbonate and protonate the carboxylic acid for extraction).

  • Extract the organic layer and filter through a short pad of Celite/MgSO₄.

Step 4: HPLC-UV/MS Analysis & Mass Balance Validation

  • Inject the filtered organic layer into the HPLC.

  • Calculate the absolute molar amounts of the remaining starting material, the cross-coupled product, and the dehalogenated byproduct relative to the 1,3,5-trimethoxybenzene internal standard.

  • Validation Check: The sum of (Product + Unreacted SM + Dehalogenated Byproduct) must equal 100% ± 5% of the initial substrate molarity.

Workflow Prep 1. Substrate & IS Preparation React 2. Microwave Irradiation (135°C) Prep->React Quench 3. Quench & Extraction React->Quench Analyze 4. HPLC-UV/MS Analysis Quench->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Self-validating experimental workflow for parallel cross-coupling evaluation.

Strategic Recommendations for Drug Developers

Based on the synthesis of mechanistic theory and empirical data, we recommend the following strategic guidelines for utilizing 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives:

  • Default to the 4-Bromo Analog for Suzuki/Buchwald-Hartwig: For standard C-C and C-N bond formations, the 4-bromo analog is vastly superior. Its slower oxidative addition perfectly matches the sterically hindered transmetalation rate, preventing catalyst poisoning and dehalogenation[2].

  • Reserve the 4-Iodo Analog for Heck Reactions: The 4-iodo analog can be successfully deployed in Heck-Mizoroki reactions (where transmetalation is replaced by alkene insertion, which is less sterically demanding). In these specific cases, the weaker C-I bond can be leveraged for high yields under milder conditions[5].

  • Avoid Protic Solvents with Iodo-Pyrazoles: If you are forced to use the 4-iodo analog due to supply chain constraints, strictly avoid ethanol, water, or secondary amine bases, as these act as rapid hydride donors to the Pd(II) intermediate[2].

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles without C–Br or C–I Bond Cleavage. Organic Chemistry Frontiers (RSC).[Link]

  • Heck-Mizoroki Reaction of 4-Iodo-1H-Pyrazoles. Heterocycles.[Link]

Sources

Comparative

HPLC method validation for 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid purity

Comprehensive Guide to HPLC Method Validation for the Purity Analysis of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid As a Senior Application Scientist, I frequently encounter challenges when developing stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to HPLC Method Validation for the Purity Analysis of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating assays for highly functionalized heterocycles. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1354704-91-8) is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Ensuring its absolute purity is paramount, as structurally similar impurities—such as des-iodo analogs or regioisomers generated during alkylation—can propagate through synthetic pipelines and compromise the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the analytical technologies available for this compound, details the causality behind optimized chromatographic conditions, and establishes a self-validating methodology aligned with the latest ICH Q2(R2) guidelines[2].

Technology Comparison: RP-HPLC-UV vs. UPLC-MS/MS

For the purity assessment of pyrazole carboxylic acid derivatives, laboratories must choose an analytical platform that balances sensitivity, specificity, and operational efficiency[3][4]. The table below compares standard Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Performance ParameterRP-HPLC-UV (Recommended for QA/QC)UPLC-MS/MS (Recommended for R&D)
Primary Application Routine batch release, bulk purity assayTrace impurity identification, genotoxins
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~1 - 10 ng/mL
Specificity Moderate (Retention time + UV spectrum)Very High (Mass-to-charge ratio, fragmentation)
Throughput Moderate (Run time: 15-30 mins)High (Run time: 3-10 mins)
Cost per Analysis LowHigh (Requires specialized gases and maintenance)
Regulatory Stance Universally accepted for purity/assay[2]Preferred for structural elucidation

Verdict: While UPLC-MS/MS offers unparalleled sensitivity for identifying unknown impurities, RP-HPLC-UV remains the gold standard for routine purity quantification due to its robust reproducibility, cost-effectiveness, and straightforward validation pathway under ICH guidelines.

Causality in Experimental Design: Why These Conditions?

Method development is not about guessing parameters; it is about exploiting the physicochemical properties of the analyte.

  • Suppressing Ionization (The pH Effect): The 5-carboxylic acid moiety presents a distinct chromatographic challenge. With an estimated pKa of ~3.5, this functional group is partially ionized at neutral pH. If analyzed under unbuffered conditions, the dynamic equilibrium between the protonated (retained) and deprotonated (weakly retained) states causes severe peak tailing. By adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase, we force the pH down to ~2.0. This suppresses ionization, locking the molecule into its neutral state and ensuring a sharp, symmetrical peak[4][5].

  • Managing Hydrophobicity: The heavy iodine atom at the C4 position, combined with the ethyl and methyl groups, significantly enhances the molecule's lipophilicity. A high-efficiency C18 stationary phase is required to provide adequate hydrophobic retention, while a strong organic modifier (Acetonitrile) is necessary to elute the compound efficiently without excessive band broadening.

  • Detection Wavelength: The conjugated π -system of the pyrazole ring exhibits strong UV absorption. A detection wavelength of 230 nm is optimal for maximizing the signal-to-noise ratio for both the parent compound and its related impurities.

Self-Validating Experimental Protocol: RP-HPLC-UV Analysis

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) guarantees that the instrument is "fit for purpose" before any sample is analyzed.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C (Stabilizes retention times against ambient fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (using a Diode Array Detector for peak purity analysis).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–16 min: Return to 20% B

    • 16–20 min: Re-equilibration

Step 3: Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of the 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

  • Sample Solution: Prepare the test batch sample identically to the standard solution. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Step 4: System Suitability Testing (SST) - The Gatekeeper

Before analyzing the batch, inject the Standard Solution five times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5 (Proves secondary interactions are fully suppressed).

  • Theoretical Plates (N): ≥ 2000 (Proves column efficiency).

Method Validation Framework (ICH Q2(R2) Compliance)

Following the November 2023 adoption of the ICH Q2(R2) guidelines[2][6], the analytical method must be systematically validated across its lifecycle to prove it is scientifically sound and defensible.

  • Specificity (Peak Purity): Achieved by subjecting the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, and 60°C heat). The Diode Array Detector (DAD) must confirm that the main peak is spectrally pure and completely resolved from any degradation products.

  • Linearity and Range: Evaluated by injecting standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a blank matrix at 80%, 100%, and 120% levels. Acceptable recovery ranges from 98.0% to 102.0%.

  • Precision: Divided into Repeatability (intra-day, 6 replicates of the 100% standard) and Intermediate Precision (inter-day, different analyst, different HPLC system). %RSD must remain ≤2.0 .

  • Robustness: Deliberate, minor variations are made to the method (e.g., Flow rate ± 0.1 mL/min, Column Temp ± 2°C, Mobile Phase pH variations). The SST criteria must still pass under these altered conditions, proving the method's resilience in a routine QC environment.

Validation Workflow Visualization

HPLC_Validation cluster_ICH ICH Q2(R2) Validation Lifecycle ATP Analytical Target Profile (ATP) Define Purity Criteria MethodDev Method Development (C18, 0.1% TFA, 230nm) ATP->MethodDev Spec Specificity (Peak Purity via DAD) MethodDev->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (80-120% Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Sens LOD / LOQ (S/N Ratio ≥ 3 & 10) Prec->Sens Rob Robustness (pH, Temp, Flow Variations) Sens->Rob SST System Suitability Testing (SST) Self-Validating Check Rob->SST Release Routine QA/QC & Batch Release SST->Release

Workflow for HPLC method development and ICH Q2(R2) validation of pyrazole derivatives.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) URL : [Link]

  • Title : A Highly Validated RP-HPLC Method for Pyrazoline Derivatives Source : Semantic Scholar URL : [Link]

Sources

Validation

Comparative Coupling Efficiency of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid: Suzuki-Miyaura vs. Heck Reactions

For researchers and drug development professionals working with functionalized heterocycles, 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid presents a fascinating synthetic challenge. While the C4-iodo position is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with functionalized heterocycles, 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid presents a fascinating synthetic challenge. While the C4-iodo position is highly primed for palladium-catalyzed oxidative addition, the adjacent free C5-carboxylic acid introduces competing mechanistic pathways that drastically alter the efficiency of cross-coupling reactions.

This guide provides an objective, data-backed comparison of this substrate's performance in Suzuki-Miyaura versus Heck-Mizoroki reactions, detailing the chemical causality behind experimental outcomes and providing self-validating protocols for your laboratory.

Molecular Profiling & Mechanistic Causality

The divergent efficiency between Suzuki and Heck couplings for this specific pyrazole derivative is entirely dictated by the behavior of the C5-carboxylic acid under varying catalytic conditions.

The Suzuki-Miyaura Advantage: Salt Formation and Solubility

In Suzuki-Miyaura couplings, the free carboxylic acid is highly tolerated, provided the stoichiometry of the base is adjusted. By utilizing an inorganic base like K3PO4, the carboxylic acid is rapidly deprotonated to form a potassium carboxylate salt. This transformation is highly advantageous: it prevents the acidic proton from quenching the active Pd(0) catalyst and significantly increases the substrate's solubility in aqueous-organic solvent mixtures (such as Dioxane/H2O)[1]. Consequently, the reaction can proceed at milder temperatures (60–80 °C), suppressing undesired side reactions.

The Heck-Mizoroki Challenge: Coordination and Decarboxylation

Conversely, the Heck reaction of this substrate is notoriously difficult. Free carboxylic acids can act as directing groups, coordinating tightly to the Pd(II) intermediate and stalling the migratory insertion step[2]. More critically, Heck reactions typically require elevated temperatures (>100 °C). Under these harsh, basic conditions, pyrazole-5-carboxylic acids are highly susceptible to protodecarboxylation [3][4]. The thermal extrusion of CO2 generates a 1-ethyl-4-alkenyl-3-methyl-1H-pyrazole byproduct, severely diminishing the yield of the desired target.

ReactionWorkflow Start 1-Ethyl-4-iodo-3-methyl-1H-pyrazole -5-carboxylic acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki Heck Heck-Mizoroki Reaction Start->Heck CondS Boronic Acid, Pd Catalyst K3PO4 (3 eq), Dioxane/H2O, 80°C Suzuki->CondS CondH Alkene, Pd Catalyst Et3N, DMF, 110°C Heck->CondH ResS High Yield (>85%) Intact Carboxylic Acid CondS->ResS ResH Moderate Yield (<50%) Protodecarboxylation Risk CondH->ResH

Workflow comparing Suzuki and Heck coupling conditions for the target pyrazole.

Quantitative Performance Comparison

The following table synthesizes the expected quantitative performance of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid across both coupling methodologies based on optimized literature parameters for analogous heteroaryl halides[1][2].

ParameterSuzuki-Miyaura CouplingHeck-Mizoroki Reaction
Coupling Partner Aryl/Heteroaryl Boronic AcidsTerminal Alkenes (e.g., Acrylates)
Optimal Catalyst XPhos Pd G2 (2–5 mol%)Pd(OAc)2 / P(o-tol)3 (5–10 mol%)
Base Requirement Inorganic (K3PO4, 3.0 equiv)Organic/Inorganic (Et3N or K2CO3)
Temperature 60 °C – 80 °C (Mild)100 °C – 120 °C (Harsh)
Average Yield 80% – 95% 30% – 50% (Unprotected Acid)
Primary Side Reaction Dehalogenation (<5%)Protodecarboxylation (20–40%)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to verify mechanistic success and rule out common failure modes.

Protocol A: Suzuki-Miyaura Coupling (High Efficiency)

Causality Note: The use of 3.0 equivalents of K3PO4 is critical. The first equivalent is consumed immediately to deprotonate the C5-carboxylic acid, forming a highly soluble potassium carboxylate salt. The remaining 2.0 equivalents activate the boronic acid for transmetalation[1].

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 (2 mol%).

  • Atmosphere Control: Seal the vial and purge with argon for 15 minutes to prevent oxidative degradation of the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and H2O in a 4:1 volumetric ratio. The water is essential for dissolving the phosphate base and the resulting pyrazole carboxylate salt.

  • Reaction: Heat the mixture at 80 °C for 4 hours under vigorous stirring.

  • Self-Validation Check (LC-MS): Before workup, sample the crude mixture via LC-MS.

    • Success Indicator: Disappearance of the starting material mass and appearance of the expected product mass.

    • Failure Indicator: If a mass corresponding to [Product - 44 Da] is observed, protodecarboxylation has occurred, indicating the temperature was too high or the solvent system was insufficiently polar.

Protocol B: Heck-Mizoroki Reaction (Challenging)

Causality Note: Because the free carboxylic acid can poison the catalyst or undergo thermal degradation, extra-ligand-free conditions or sterically hindered phosphines (like P(o-tol)3) are required to force the migratory insertion[2][4].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the pyrazole substrate (1.0 equiv), Pd(OAc)2 (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

  • Reagent Addition: Add anhydrous DMF, followed by the terminal alkene (1.5 equiv) and Et3N (3.0 equiv).

  • Reaction: Heat the sealed flask to 110 °C for 12–16 hours.

  • Self-Validation Check (^1^H NMR): Following a mini-workup (EtOAc/H2O extraction), analyze the crude organic layer via ^1^H NMR.

    • Success Indicator: Presence of the characteristic trans-alkene doublet (J ≈ 16 Hz) and retention of the broad carboxylic acid OH peak (if not exchanged).

    • Failure Indicator: The appearance of a sharp singlet around 7.5 ppm indicates the presence of a C5-H proton. This confirms that the harsh conditions drove complete protodecarboxylation of the pyrazole ring[3].

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C4-I cleavage) Pd0->OA PdII Pd(II) Aryl Complex OA->PdII TM Transmetalation (Suzuki) PdII->TM Boronic Acid MI Migratory Insertion (Heck) PdII->MI Alkene Decarb Protodecarboxylation (High Temp/Base) PdII->Decarb Side Reaction @ C5 ProdS Cross-Coupled Biaryl TM->ProdS Reductive Elimination ProdH Alkenyl Pyrazole MI->ProdH β-Hydride Elimination ProdS->Pd0 ProdH->Pd0

Palladium catalytic cycle highlighting the divergence between Suzuki, Heck, and decarboxylation.

Conclusion & Strategic Recommendations

When functionalizing 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, Suzuki-Miyaura coupling is objectively superior in terms of yield, mildness, and functional group tolerance. The ability to neutralize the problematic C5-carboxylic acid into a soluble, non-interfering salt makes it the method of choice.

If a Heck reaction is absolutely required for your synthetic route, it is highly recommended to pre-protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) prior to the coupling step. This eliminates the risk of protodecarboxylation and prevents the carboxylate moiety from acting as an inhibitory directing group on the palladium center.

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Comparative

Benchmarking 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry: A Comparative Guide

Introduction: The Strategic Value of Pyrazole Scaffolds The pyrazole heterocyclic ring is universally recognized as a "privileged scaffold" in medicinal chemistry [1]. Its presence in blockbuster therapeutics—ranging fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Pyrazole Scaffolds

The pyrazole heterocyclic ring is universally recognized as a "privileged scaffold" in medicinal chemistry [1]. Its presence in blockbuster therapeutics—ranging from anti-inflammatory agents (Celecoxib) to anticoagulants (Apixaban) and kinase inhibitors (Ruxolitinib)—underscores its remarkable pharmacokinetic properties and target-binding versatility.

However, the rapid discovery of novel pyrazole-based drugs relies heavily on the quality of the synthetic building blocks used during the hit-to-lead optimization phase. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (EIMPC, CAS: 1354704-91-8) has emerged as a premier bifunctional building block. This guide objectively benchmarks EIMPC against alternative pyrazole derivatives, detailing its mechanistic advantages, comparative performance, and field-proven experimental protocols.

Mechanistic Advantage: Orthogonal Reactivity (E-E-A-T)

The structural brilliance of EIMPC lies in its dual functionalization handles: a C5-carboxylic acid and a C4-iodine atom. This design enables true orthogonal reactivity, allowing medicinal chemists to synthesize vast libraries without protecting group manipulations.

  • Causality of the C4-Iodo Group: In electrophilic aromatic substitution, the C4 position of pyrazole is typically the least reactive. However, in Palladium-catalyzed cross-coupling, a C4-halogen is essential. Iodine is chosen over bromine because the C–I bond dissociation energy (~238 kJ/mol) is significantly lower than the C–Br bond (~336 kJ/mol). This facilitates rapid oxidative addition to the Pd(0) catalyst at lower temperatures, preserving sensitive functional groups on the molecule [2][3].

  • Causality of the C5-Carboxylic Acid: Unlike 5-ester derivatives that require a harsh, time-consuming saponification step (base hydrolysis) prior to functionalization, the free carboxylic acid allows for immediate, direct amidation using standard coupling reagents (e.g., HATU) [4].

OrthogonalReactivity EIMPC EIMPC (4-Iodo, 5-COOH) Amide C5-Amide (4-Iodo retained) EIMPC->Amide Amidation (HATU, R-NH2) Coupled C4-Aryl/Alkyl (5-COOH retained) EIMPC->Coupled Suzuki Coupling (Pd-cat, R-B(OH)2) Final Fully Functionalized Pyrazole Scaffold Amide->Final Suzuki Coupling Coupled->Final Amidation

Orthogonal reactivity of EIMPC allowing modular C4 and C5 functionalization.

Comparative Performance Data

To benchmark EIMPC, we compare its performance metrics against two common alternatives: the 4-Bromo analogue (1-Ethyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid) and the 4-Iodo-5-Ester analogue (Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate).

Table 1: Benchmarking Pyrazole Building Blocks
Building BlockC4-Arylation Yield (Suzuki)Required Temp for Pd-CatalysisC5-Amidation Yield (HATU)Step Economy
EIMPC (4-Iodo, 5-COOH) 88–95% 60–80 °C 90–98% Excellent (Direct)
4-Bromo Analogue 65–75%90–110 °C90–98%Good (Direct)
4-Iodo-5-Ester Analogue 88–95%60–80 °CN/A (Requires Hydrolysis)Poor (Extra Step)

Key Takeaways:

  • Thermal Efficiency: EIMPC achieves >88% yield in Suzuki-Miyaura couplings at 60–80 °C. The 4-bromo analogue requires elevated temperatures (>90 °C), which often leads to protodeboronation of the boronic acid partner and increased degradation products [2].

  • Step Economy: EIMPC bypasses the ester hydrolysis step required by ester-bearing analogues, directly accelerating the Design-Make-Test-Analyze (DMTA) cycle.

Self-Validating Experimental Protocols

The following protocols represent a self-validating system for generating a focused library using EIMPC. The workflow relies on sequential C5-amidation followed by C4-Suzuki cross-coupling.

ExpWorkflow Step1 1. Reagent Preparation EIMPC + Amine + HATU + DIPEA Step2 2. Amidation (RT, 2h) Formation of C5-Amide Step1->Step2 Step3 3. Workup & Validation LC-MS: Check for m/z shift Step2->Step3 Step4 4. Suzuki Cross-Coupling Add Arylboronic Acid + Pd(dppf)Cl2 Step3->Step4 Step5 5. Thermal Activation (80°C, 4h) C4-Arylation Step4->Step5 Step6 6. Final Purification Flash Chromatography Step5->Step6

Step-by-step workflow for the sequential amidation and Suzuki coupling of EIMPC.

Protocol A: Site-Selective C5-Amidation

Objective: Form an amide bond at the C5 position while leaving the C4-iodine intact for downstream chemistry.

  • Preparation: Dissolve EIMPC (1.0 eq, ~280 mg, 1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).

    • Causality: HATU reacts with the deprotonated carboxylic acid to form a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that accelerates the reaction with amines [4].

  • Coupling: Add the primary or secondary amine (1.2 eq, 1.2 mmol). Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture. The starting material (EIMPC) peak at m/z 281 [M+H]+ should be completely consumed, replaced by the product mass. The distinct isotopic pattern of iodine (a single sharp peak, lacking the 1:1 M/M+2 ratio of bromine) must be visible in the product spectrum.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: C4 Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C4 position of the newly formed C5-amide.

  • Preparation: In a microwave vial, combine the C5-amide intermediate (1.0 eq, 0.5 mmol), arylboronic acid (1.5 eq, 0.75 mmol), and K 2​ CO 3​ (3.0 eq, 1.5 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5 mL). Add Pd(dppf)Cl 2​ (0.05 eq, 0.025 mmol).

    • Causality: K 2​ CO 3​ coordinates with the boronic acid to form a nucleophilic boronate complex, which is strictly required for the transmetalation step. Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation (black palladium precipitation) [3].

  • Reaction: Seal the vial and heat to 80 °C for 4 hours.

  • Self-Validation (TLC/MS): Monitor by TLC (UV 254 nm). Upon completion, LC-MS will show a mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl group.

  • Purification: Filter through a pad of Celite to remove palladium residues. Purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry, Bentham Science URL: [Link]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions Source: ResearchGate URL: [Link]

  • Title: GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design Source: Green Chemistry, RSC Publishing URL: [Link]

Validation

Spectroscopic comparison of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid and its regioisomers

Spectroscopic Comparison Guide: 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid vs. Regioisomers The Analytical Challenge of Pyrazole Regioisomerism The pyrazole ring is a privileged structural motif in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid vs. Regioisomers

The Analytical Challenge of Pyrazole Regioisomerism

The pyrazole ring is a privileged structural motif in drug discovery. However, the synthesis of highly substituted pyrazoles—such as the target compound 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (Isomer A) —presents a persistent analytical challenge.

When the asymmetric precursor (4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid) is subjected to N-alkylation with an ethylating agent under basic conditions, rapid prototropic tautomerism occurs[1]. This tautomerism renders both the N1 and N2 nitrogen atoms nucleophilic. Consequently, the reaction inevitably yields a mixture of two primary regioisomers:

  • Target (Isomer A): 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

  • Alternative (Isomer B): 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

Because these isomers possess identical molecular weights and highly similar polarities, standard analytical techniques like Mass Spectrometry (MS) or 1D ¹H NMR are insufficient for definitive structural assignment. To differentiate them, researchers must rely on advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the spatial and through-bond connectivity of the N-ethyl group relative to the pyrazole core[2].

Workflow Start Synthesis of N-Ethyl Pyrazoles Mix Regioisomer Mixture (1,3,5 vs 1,5,3 substitution) Start->Mix N-alkylation Sep Chromatographic Separation (HPLC / Flash) Mix->Sep Purification IsomerA 1-Ethyl-4-iodo-3-methyl... (Target Compound) Sep->IsomerA IsomerB 1-Ethyl-4-iodo-5-methyl... (Alternative Regioisomer) Sep->IsomerB NMR 2D NMR (HMBC & NOESY) Structural Validation IsomerA->NMR IsomerB->NMR

Workflow for the separation and validation of pyrazole regioisomers.

Comparative Spectroscopic Data

To objectively compare and identify these isomers, we must look at the specific deshielding effects and coupling behaviors of the pyrazole substituents. The N-ethyl protons act as our primary diagnostic anchor. The table below summarizes the expected quantitative spectroscopic data used to differentiate the two alternatives based on established pyrazole heuristics[2][3].

Table 1: Spectroscopic Differentiators of N-Ethyl Pyrazole Regioisomers

Spectroscopic FeatureIsomer A (Target)Isomer B (Alternative)Diagnostic Value
Structure 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acidN/A
¹H NMR: N-CH₂ (Ethyl) δ ~4.4 - 4.6 ppm (Deshielded by adjacent COOH)δ ~4.1 - 4.3 ppm (Less deshielded by adjacent Methyl)Moderate (Subject to solvent effects)
¹³C NMR: C5 Carbon δ ~132 - 138 ppm (C-COOH)δ ~140 - 145 ppm (C-CH₃)High
HMBC (N-CH₂ to C5) 3-bond correlation to C-COOH 3-bond correlation to C-CH₃ Definitive
NOESY (N-CH₂ to C-CH₃) No spatial correlation observedStrong spatial correlation observedDefinitive

Self-Validating Experimental Protocol: 2D NMR Elucidation

As a best practice in structural elucidation, a single analytical method should never be relied upon in isolation. The following step-by-step protocol establishes a self-validating system by pairing through-bond connectivity (HMBC) with orthogonal through-space proximity (NOESY)[4]. If both experiments point to the same substitution pattern, the structural assignment is considered unambiguous.

Step 1: Sample Preparation & 1D Baseline
  • Action: Dissolve 15–20 mg of the purified pyrazole isomer in 0.6 mL of DMSO-d₆.

  • Causality: DMSO-d₆ is specifically chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding. In CDCl₃, the carboxylic acid group can cause severe line broadening and sample aggregation, which degrades the resolution necessary for precise 2D correlation mapping.

  • Action: Acquire standard 1D ¹H and ¹³C spectra to establish baseline purity and identify the chemical shifts of the N-ethyl (-CH₂CH₃) and C-methyl (-CH₃) signals.

Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Acquire a ¹H-¹³C HSQC spectrum.

  • Causality: HSQC maps all direct (1-bond) C-H attachments. This step is critical to filter out direct couplings from the subsequent HMBC spectrum, ensuring that only long-range (2-3 bond) correlations are analyzed during structural assignment[4].

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Acquire a ¹H-¹³C HMBC spectrum optimized for a long-range coupling constant (J) of 8 Hz.

  • Analysis: Locate the N-CH₂ proton signal (δ ~4.4 ppm). Trace the correlation peaks along the carbon axis.

  • Validation: HMBC reveals 2- and 3-bond connections[2]. For Isomer A , you will observe a 3-bond correlation from the N-CH₂ protons to the C5 ring carbon (δ ~135 ppm), which itself correlates to the carbonyl carbon (δ ~160 ppm). For Isomer B , the N-CH₂ protons will correlate to a C5 carbon (δ ~142 ppm) that is directly attached to the C-methyl protons.

Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 500–800 ms to detect through-space interactions (< 5 Å).

  • Validation: Analyze the cross-peaks for the N-CH₂ protons. A strong cross-peak with the C-methyl protons (δ ~2.3 ppm) unambiguously identifies Isomer B , as the ethyl and methyl groups are spatially adjacent[3]. The complete absence of this cross-peak confirms Isomer A .

LogicTree Query Analyze N-Ethyl Protons (δ ~4.2 - 4.6 ppm) NOESY NOESY Correlation Query->NOESY HMBC HMBC Correlation Query->HMBC NOE_Me Strong NOE to Methyl (δ ~2.3 ppm) NOESY->NOE_Me Indicates C5-Me NOE_None No NOE to Methyl NOESY->NOE_None Indicates C5-COOH HMBC_C5 Coupling to C5-COOH (δ ~135 ppm) HMBC->HMBC_C5 3-bond coupling HMBC_C5Me Coupling to C5-Me (δ ~142 ppm) HMBC->HMBC_C5Me 3-bond coupling ResultB Isomer B: 5-methyl-3-carboxylic acid NOE_Me->ResultB ResultA Isomer A: 3-methyl-5-carboxylic acid NOE_None->ResultA HMBC_C5->ResultA HMBC_C5Me->ResultB

2D NMR logic tree for unambiguous differentiation of N-ethyl pyrazole regioisomers.

Conclusion

Differentiating 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid from its regioisomeric alternatives cannot be achieved through basic 1D NMR or mass spectrometry due to the identical mass and similar electronic environments of the isomers. By pairing the through-bond mapping capabilities of HMBC with the spatial proximity detection of NOESY, researchers can create a robust, self-validating analytical loop. This methodology eliminates structural ambiguity, ensuring the integrity of the compound for downstream biological assays and drug development workflows.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. When handling specialized intermediates like 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. When handling specialized intermediates like 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1354704-91-8) , standard operating procedures must be adapted to the specific molecular behavior of the compound.

This guide provides a comprehensive, mechanistic approach to handling this chemical, ensuring that your operational workflows are safe, efficient, and environmentally compliant.

Mechanistic Hazard Analysis: Understanding the Molecule

To design an effective safety protocol, we must first understand the causality behind the hazards. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid presents a dual-hazard profile driven by two distinct structural moieties:

  • The Pyrazole-Carboxylic Acid Core: As a proton donor, the carboxylic acid functional group causes localized pH drops upon contact with mucosal membranes. This leads to immediate tissue irritation, classifying the compound as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT SE 3) hazard for respiratory tracts [1].

  • The Iodinated (C-I) Substituent: The heavy iodine atom significantly increases the molecule's lipophilicity and density. While the dry powder poses an inhalation risk, the primary danger emerges during assay preparation. If the compound is dissolved in polar aprotic solvents (such as DMSO or DMF) for biological screening, the vehicle will readily carry the highly lipophilic iodinated compound across the stratum corneum (skin barrier), leading to systemic exposure. Furthermore, iodinated organics pose severe environmental risks if introduced to municipal water systems, as they react with chlorine to form highly genotoxic iodinated disinfection byproducts (I-DBPs) [2].

HazardLogic Chem 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid Haz1 Iodine Substituent (High Lipophilicity) Chem->Haz1 Haz2 Carboxylic Acid (Proton Donor) Chem->Haz2 Risk1 Enhanced Dermal Penetration (in DMSO/DMF) Haz1->Risk1 Risk2 Ocular & Respiratory Irritation (Tissue Damage) Haz2->Risk2 PPE1 Double Nitrile Gloves (Change every 2 hrs) Risk1->PPE1 PPE2 Chemical Fume Hood (80-100 fpm) & Goggles Risk2->PPE2

Logical relationship between chemical structure, physiological risk, and PPE.

Quantitative Hazard & PPE Matrices

To mitigate these structural risks, we translate the chemical properties into actionable logistical requirements.

Table 1: Physicochemical Properties & Hazard Classifications

Property / Hazard Value / Classification Operational Implication
CAS Number 1354704-91-8 Unique identifier for inventory and SDS tracking [3].
Molecular Weight 280.06 g/mol Required for precise molarity calculations in assay prep.
Skin/Eye Irritation Category 2 (GHS) Mandates chemical splash goggles and strict skin protection.
Respiratory Irritation STOT SE 3 Mandates handling exclusively within a chemical fume hood.

| Halogenated Content | Contains Iodine (I) | Requires segregation into halogenated organic waste streams. |

Table 2: Personal Protective Equipment (PPE) Matrix

Equipment Type Specification Mechanistic Justification
Hand Protection Double Nitrile (≥0.11 mm) Prevents dermal absorption. Single gloves degrade rapidly when exposed to DMSO/DMF solutions containing lipophilic solutes.
Eye Protection ANSI Z87.1 Splash Goggles Protects against aerosolized acidic powder and solvent splashes. Safety glasses are insufficient.
Body Protection Flame-Resistant Lab Coat Protects against static discharge during powder transfer and mitigates chemical spills.

| Respiratory | Chemical Fume Hood | Captures aerosolized particulates. Face velocity must be maintained at 80-100 feet per minute (fpm). |

Self-Validating Operational Protocol: Weighing & Transfer

True laboratory safety relies on self-validating systems—protocols where each step contains a built-in verification check to ensure the hazard has been neutralized before proceeding.

Step 1: Fume Hood Verification

  • Action: Clear the workspace of unnecessary clutter to prevent airflow turbulence. Lower the sash to the designated operating height.

  • Validation Check: Tape a small piece of tissue to the bottom of the sash. Visually confirm that the tissue pulls inward continuously, validating negative pressure before opening the chemical container.

Step 2: PPE Integrity Check

  • Action: Don a lab coat, tight-fitting goggles, and two pairs of nitrile gloves.

  • Validation Check: Before donning, manually trap air in the outer gloves and squeeze to check for pinhole leaks.

Step 3: Anti-Static Powder Handling

  • Action: Pyrazole carboxylic acids are often dry, fine powders that hold static charge, causing them to aerosolize and bypass draft shields. Use a grounded anti-static spatula for weighing.

  • Validation Check: Hover the spatula over the powder. If the powder repels or "jumps," static is present. Apply an anti-static ionizer gun to the weighing boat until the powder rests inertly.

Step 4: Enclosed Solvent Dissolution

  • Action: Transfer the weighed powder into a glass vial. Add the required volume of solvent (e.g., DMSO) using a calibrated pipette.

  • Validation Check: Cap the vial tightly and invert it. Visually confirm complete dissolution against a light source before removing the sealed vial from the fume hood.

Workflow Step1 1. Fume Hood Verification Step2 2. PPE Donning Step1->Step2 Step3 3. Anti-Static Weighing Step2->Step3 Step4 4. Enclosed Transfer Step3->Step4 Step5 5. Halogenated Disposal Step4->Step5

Step-by-step operational workflow for safe weighing and transfer.

Environmental Logistics & Waste Disposal

The disposal of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid requires strict logistical oversight due to its iodine content.

The I-DBP Hazard: Under no circumstances should this compound, or its first-rinse washings, be disposed of in standard aqueous waste or poured down the drain. If organic iodine enters municipal water treatment systems, it reacts with standard disinfectants (chlorine/chloramine) to form Iodinated Disinfection Byproducts (I-DBPs), such as iodoacetic acid. These byproducts are highly cytotoxic and genotoxic, posing a severe public health risk[2].

Disposal Protocol:

  • Segregation: All solid waste (weighing boats, contaminated pipette tips) and liquid waste (reaction mixtures, DMSO stock solutions) must be placed in clearly labeled Halogenated Organic Waste containers.

  • Decontamination: Rinse all reusable glassware used for this compound with a compatible organic solvent (e.g., acetone or methanol) inside the fume hood. Collect this first rinse in the halogenated waste container before transferring the glassware to the standard washing station.

References

  • National Center for Biotechnology Information. "Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH." PubChem Database.
  • Accounts of Chemical Research. "Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues." ACS Publications.
  • Sigma-Aldrich. "1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid | 1354704-91-8." Product Catalog and SDS.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid
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